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methylstyrene, mixed isomers

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CAS No.: 1321-45-5
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Description

Significance of Methylstyrene Isomers in Contemporary Chemical Science

The primary significance of methylstyrene isomers lies in their role as monomers in the synthesis of polymers. wikipedia.org Polyvinyltoluene (PVT), the polymer derived from methylstyrene, is a synthetic polymer with a linear formula of [CH2CH(C6H4CH3)]n. wikipedia.org Commercial vinyltoluene is typically a mixture of methylstyrene isomers. wikipedia.org These polymers and copolymers are integral to the production of various materials, including plastics, resins, and synthetic rubbers. ontosight.ai

One of the notable applications of polyvinyltoluene is in the creation of plastic scintillators. wikipedia.org When doped with specific fluorescent compounds, PVT emits light upon exposure to ionizing radiation, making it a crucial material in radiation detection and high-energy physics experiments. wikipedia.org The amount of light emitted is proportional to the absorbed radiation dose, a principle governed by Birks' Law. wikipedia.org Furthermore, copolymers of methylstyrene, such as those with α-methylstyrene, find use as additives in adhesives, paints, and lacquers. sigmaaldrich.comcollectionscanada.gc.ca

The isomeric form of methylstyrene significantly influences the properties of the resulting polymers. For instance, polymers made from p-methylstyrene can be cross-linked to create insoluble products suitable for applications requiring thermal stability, such as in containers for hot foods or beverages. google.com The study of methylstyrene isomers extends to their use as intermediates in the synthesis of other valuable chemicals. For example, they are used in the preparation of functional polymers and can be involved in reactions like Heck coupling. collectionscanada.gc.cachemicalbook.com

Isomeric Considerations in Methylstyrene Chemistry: Ortho-, Meta-, Para-, and Alpha-Methylstyrene (B127712) Differentiation

Methylstyrene exists as several structural isomers, primarily differing in the position of the methyl group on the benzene (B151609) ring relative to the vinyl group. The main isomers are ortho-methylstyrene (o-methylstyrene), meta-methylstyrene (m-methylstyrene), and para-methylstyrene (p-methylstyrene). Another important isomer is alpha-methylstyrene (α-methylstyrene), where the methyl group is attached to the vinyl group's alpha carbon. wikipedia.org

The position of the methyl group has a profound effect on the electronic and steric properties of the molecule, which in turn influences its physical properties and chemical reactivity. masterorganicchemistry.com For example, the boiling points and densities of the isomers vary due to differences in intermolecular forces arising from their distinct molecular geometries. Commercial vinyltoluene is often a mixture of the meta and para isomers, with a typical composition being around 64% meta-methylstyrene and 36% para-methylstyrene. sid.irsigmaaldrich.com

Alpha-methylstyrene is structurally distinct from the vinyltoluene isomers and exhibits different polymerization behavior. wikipedia.org The homopolymer of α-methylstyrene is noted for its instability, characterized by a low ceiling temperature, which is the temperature at which the rates of polymerization and depolymerization are equal. wikipedia.orgwmich.edu

Below is a table summarizing some of the key physical properties of the different methylstyrene isomers.

PropertyOrtho-MethylstyreneMeta-MethylstyrenePara-MethylstyreneAlpha-MethylstyreneMixed Isomers (Vinyltoluene)
Molecular Formula C₉H₁₀C₉H₁₀C₉H₁₀C₉H₁₀C₉H₁₀
Molecular Weight ( g/mol ) 118.18118.18118.18118.18118.18
Boiling Point (°C) 168-169170-171170-175 chemicalbook.com165-169 wikipedia.org168 sigmaaldrich.com
Melting Point (°C) -82-77 sigmaaldrich.com-34-24 wikipedia.org-77 sigmaaldrich.com
Density (g/cm³ at 25°C) 0.9040.9110.897 chemicalbook.com0.91 wikipedia.org0.893 sigmaaldrich.comsigmaaldrich.com
Refractive Index (n20/D) 1.5441.5411.542 chemicalbook.com1.5381.5425 sigmaaldrich.comchemsrc.com
CAS Number 611-15-4100-80-1622-97-998-83-9 nih.gov1319-73-9 sigmaaldrich.com

Scope and Emerging Research Trajectories for Methylstyrene, Mixed Isomers

The research landscape for methylstyrene, particularly mixed isomers, continues to evolve, driven by the demand for advanced materials with tailored properties. nih.govresearchgate.net Current research is exploring new frontiers in polymerization techniques and the development of novel copolymers with enhanced performance characteristics.

One area of active investigation is the use of methylstyrene isomers in the synthesis of block copolymers. nih.govresearchgate.net These materials, which consist of long sequences or "blocks" of different monomers, can self-assemble into highly ordered nanostructures, making them suitable for applications in nanotechnology, such as patterning for microelectronics and the creation of porous materials. nih.gov The specific isomer of methylstyrene used can influence the properties of the resulting block copolymer.

Another emerging research trajectory is the development of functional polymers derived from methylstyrene. collectionscanada.gc.ca By introducing functional groups onto the polymer backbone, researchers can create materials with specific chemical reactivity, which can be used as polymer supports for catalysts or in the synthesis of other complex molecules. collectionscanada.gc.ca For instance, copolymers of 4-methylstyrene (B72717) and α-methylstyrene have shown resistance to oxidative backbone cleavage, a desirable property for creating more durable polymers. collectionscanada.gc.ca

Furthermore, advancements in polymerization methods, such as living anionic polymerization and photoinitiated cationic polymerization, are enabling greater control over the synthesis of polyvinyltoluene and its copolymers. osti.govresearchgate.netbohrium.com These techniques allow for the production of polymers with well-defined molecular weights and low polydispersity, which is crucial for high-performance applications. researchgate.net The rapid curing times offered by methods like photoinitiated polymerization are also of significant interest for industrial processes. osti.gov The ongoing exploration of these and other research avenues promises to expand the applications of methylstyrene isomers in diverse fields, from advanced coatings and adhesives to next-generation electronic and biomedical materials. sigmaaldrich.commdpi.com

Properties

CAS No.

1321-45-5

Molecular Formula

C24H27N3

Synonyms

methylstyrene, mixed isomers

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of Methylstyrene Isomers

Dehydrogenation Processes for Methylstyrene Isomer Production

The principal commercial route to methylstyrene involves the dehydrogenation of ethyltoluene. This endothermic reaction requires significant heat input and is typically performed at high temperatures in the presence of a catalyst.

Catalytic Systems in Ethyltoluene Dehydrogenation (e.g., Friedel-Crafts, Zeolite, Iron Catalysts)

The efficiency and selectivity of ethyltoluene dehydrogenation are heavily dependent on the catalytic system employed. While Friedel-Crafts and zeolite catalysts are primarily associated with the alkylation step to produce the ethyltoluene precursor, iron-based catalysts are central to the subsequent dehydrogenation process. taylorandfrancis.com

Iron Catalysts: Alkali-promoted iron oxide catalysts are highly effective for the dehydrogenation of ethylbenzene (B125841) to styrene (B11656), a process chemically analogous to ethyltoluene dehydrogenation. ias.ac.insemanticscholar.org These catalysts, often stabilized with chromia and promoted with potassia, demonstrate high activity and selectivity. ias.ac.inrsdjournal.org The active phase in these catalysts is believed to be related to the presence of Fe³⁺ ions, with reduction to Fe²⁺ leading to deactivation. researchgate.net Steam is a crucial component in this process, as it provides the necessary heat for the endothermic reaction, reduces the partial pressures of the hydrocarbons to favor equilibrium conversion, and helps keep the catalyst clean and active by removing coke deposits. ias.ac.inresearchgate.net Research has shown that the choice of precipitating agent used in the synthesis of these iron catalysts, such as potassium carbonate, can significantly impact the catalyst's specific surface area and activity, leading to performance that can be superior to commercial samples. rsdjournal.orgrsdjournal.org

Zeolite Catalysts: While primarily used for the alkylation of toluene (B28343) with ethylene (B1197577) to produce ethyltoluene, zeolites like ZSM-5 can be modified to control the isomer distribution of the product. taylorandfrancis.com Physical treatments or modification with metal salts can yield a high percentage of the desired p-ethyltoluene, the precursor to p-methylstyrene. taylorandfrancis.com

Friedel-Crafts Catalysts: Classic Friedel-Crafts catalysts such as AlCl₃ with an HCl co-catalyst are also used in the liquid-phase alkylation of toluene with ethylene to generate ethyltoluene. taylorandfrancis.com This method typically produces a near-equilibrium mixture of ortho, meta, and para isomers.

Reaction Kinetics and Optimization of Dehydrogenation Efficiency

The kinetics of ethyltoluene dehydrogenation are complex and influenced by several operating parameters. The reaction is reversible and endothermic, meaning higher temperatures shift the equilibrium towards the product side, favoring higher conversion of ethyltoluene. ias.ac.inresearchgate.net However, excessively high temperatures can lead to undesirable side reactions and thermal cracking, reducing the selectivity for methylstyrene. researchgate.netredalyc.org

A study on the dehydrogenation of ethyltoluene using an industrial catalyst identified several key factors for process optimization researchgate.net:

Temperature: Increasing the reaction temperature (from 580-635 °C) raises the conversion of ethyltoluene but decreases the selectivity towards methylstyrene. researchgate.net

Pressure: Higher reaction pressure is beneficial for both conversion and selectivity. researchgate.net

Steam-to-Hydrocarbon Ratio: A higher mass ratio of water (steam) to ethyltoluene leads to increased conversion and selectivity. researchgate.net

Space Velocity: Reducing the liquid hourly space velocity (LHSV) has an effect similar to increasing the temperature, boosting conversion. researchgate.net

Based on experimental data, optimal reaction conditions were identified as a temperature of 620 °C, a pressure of 50 kPa, a water-to-reactant mass ratio of 2.0, and an LHSV of 0.5 h⁻¹. researchgate.net Kinetic models, such as the Langmuir-Hinshelwood and Hougen-Watson formalisms, are often employed to describe the reaction rates and assist in reactor design and simulation. researchgate.netscispace.com These models account for the adsorption of reactants and products on the catalyst surface and can help predict reactor performance under various conditions. core.ac.uk

Table 1: Influence of Reaction Parameters on Ethyltoluene Dehydrogenation researchgate.net
ParameterEffect on ConversionEffect on SelectivityNote
TemperatureIncreasesDecreasesHigher temperatures favor the endothermic dehydrogenation but also promote side reactions.
PressureIncreasesIncreasesHigher pressure was found to be favorable within the studied range (30-101 kPa).
Water/Ethyltoluene RatioIncreasesIncreasesSteam acts as a heat source and diluent, shifting equilibrium.
Liquid Hourly Space Velocity (LHSV)Increases as LHSV decreases-Lower LHSV increases residence time, similar to raising temperature.

Suppression of Undesirable Thermal Polymerization during Synthesis

A significant challenge during the synthesis and purification of methylstyrene is its tendency to undergo spontaneous thermal polymerization. nih.gov This exothermic, free-radical chain reaction can lead to the formation of unwanted polymers, causing fouling in equipment, reducing yield, and potentially creating hazardous runaway reactions. nih.gov The heat generated by polymerization can increase the reaction rate, leading to auto-acceleration, which is further complicated by an increase in viscosity that hinders heat dissipation. nih.gov

To mitigate this, chemical inhibitors are employed. These substances interfere with the polymerization chain reaction. Inhibitors can act by reacting with the initiating free radicals to form stable species that are incapable of propagating the polymer chain. nih.gov For styrene and its derivatives, common inhibitors include compounds like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which are highly efficient at trapping carbon-centered radicals. nih.gov The control of temperature and oxygen levels is also critical, as peroxides that can initiate polymerization may form in the presence of oxygen.

Alkylation and Other Formation Pathways for Methylstyrene Isomers

Besides the direct dehydrogenation of existing ethyltoluene, methylstyrene isomers can be formed through integrated processes that begin with more fundamental building blocks like toluene and ethylene, or as a byproduct of other major chemical syntheses.

Toluene-Ethylene Reactions

The reaction between toluene and ethylene is a primary route to produce the ethyltoluene feedstock required for dehydrogenation. taylorandfrancis.com This side-chain alkylation is a crucial first step in a two-step process to obtain methylstyrene.

Catalytic Alkylation: This process is typically catalyzed by zeolites or Friedel-Crafts catalysts. taylorandfrancis.com The choice of catalyst can influence the resulting isomer distribution of ethyltoluene. For instance, modified ZSM-5 zeolite catalysts can be tailored to produce a product stream rich in p-ethyltoluene. taylorandfrancis.com

Non-Catalytic Alkylation: Toluene can also react with ethylene at high temperatures (e.g., ~400°C) and pressures (e.g., 50 atm) without a catalyst to form straight-chain alkylbenzenes, including n-propylbenzene. utwente.nl This free-radical reaction pathway is generally less selective for producing the desired ethyltoluene precursor compared to catalytic methods. utwente.nl

Alternatively, a potential one-step route to produce styrene and its derivatives involves the side-chain alkylation of toluene with methanol, which has been explored as an alternative to the conventional ethylene-based pathway. researchgate.netresearchgate.net

Cumene-based Synthesis Routes

Alpha-methylstyrene (B127712) (AMS) is a significant byproduct of the cumene (B47948) process, which is the dominant industrial method for producing phenol (B47542) and acetone (B3395972). google.comenvironmentalgenome.org In this process, cumene is first oxidized with air to form cumene hydroperoxide (CHP). environmentalgenome.org The CHP is then subjected to acid-catalyzed decomposition, where it cleaves to yield phenol and acetone with high selectivity. google.com

Isomer-Specific Synthesis and Enrichment Techniques for Mixed Methylstyrenes

The industrial production of methylstyrene, also known as vinyltoluene, typically yields a mixture of its three positional isomers: ortho- (o-), meta- (m-), and para- (p-methylstyrene). The composition of this mixture is highly dependent on the synthetic methodology employed. As the different isomers and their subsequent polymers possess distinct physical and chemical properties, significant research has been dedicated to developing isomer-specific synthesis routes and efficient enrichment techniques to isolate the desired isomers from the mixture.

Iron-based catalysts, particularly those promoted with potassium, are widely used in the industry. These catalysts have been extensively studied for the dehydrogenation of ethylbenzene and their principles are applicable to ethyltoluene dehydrogenation. The addition of promoters like potassium enhances the catalyst's activity and stability. Studies on ethylbenzene dehydrogenation show that reaction temperature and steam-to-hydrocarbon ratio are critical parameters influencing conversion and selectivity. For instance, in the dehydrogenation of ethyl toluene, increasing the reaction temperature generally leads to a higher conversion rate. However, it can also result in decreased selectivity for methylstyrene due to side reactions like thermal cracking. researchgate.net The optimal reaction conditions for methylstyrene production are reported to be around 620°C with a water-to-ethyltoluene mass ratio of 2.0. researchgate.net

Chromium-based catalysts, often supported on alumina, represent another class of catalysts for this process. Research on similar dehydrogenation reactions indicates that the catalyst's performance is influenced by its surface chemistry and the interplay of various side reactions, including cracking and steam reforming. rsc.org The selectivity towards styrene (and by analogy, methylstyrene) can be enhanced by coupling the dehydrogenation with the reverse water-gas shift reaction. rsc.org

The following interactive data table summarizes the performance of different catalytic systems in the synthesis of methylstyrene and related compounds, based on available research findings.

Table 1: Comparative Performance of Catalytic Systems in Dehydrogenation Synthesis

Catalyst System Precursor Temperature (°C) Conversion (%) Selectivity (%) Key Findings
Industrial Dehydrogenation Catalyst Ethyltoluene 580-635 Varies Varies Conversion increases with temperature, while selectivity decreases. Higher water/ethyltoluene ratio increases both conversion and selectivity. researchgate.net
K/CeO₂ Ethylbenzene 500 90.8 97.5 (to Styrene) Demonstrates high efficiency for the analogous dehydrogenation of ethylbenzene. mdpi.com
CrOₓ/Al₂O₃ Ethylbenzene 600 ~100 Maximized for Styrene Side reactions significantly influence catalytic performance. rsc.org

Once a mixture of methylstyrene isomers is synthesized, various techniques can be employed to enrich or isolate a specific isomer. The choice of method depends on the differences in the physical properties of the isomers, such as boiling points and melting points.

Fractional distillation is a common technique used to separate liquids with close boiling points. The boiling points of the methylstyrene isomers are relatively close, making their separation by this method challenging but feasible with efficient distillation columns. This method is predicated on the slight differences in vapor pressure among the isomers at a given temperature.

Crystallization is another effective method for isomer separation, particularly for enriching the para-isomer. This technique relies on the differences in the melting points and solubilities of the isomers at low temperatures. By carefully controlling the cooling process of the mixed isomer stream, the isomer with the highest melting point and lowest solubility will crystallize out first, allowing for its separation.

Selective adsorption utilizes solid adsorbents that have a preferential affinity for one isomer over the others. The choice of adsorbent is critical and is based on factors such as pore size, surface chemistry, and the molecular shape of the isomers. This technique can offer high selectivity and is a subject of ongoing research for various isomer separations.

The following interactive data table provides a comparative overview of different enrichment techniques for methylstyrene isomers.

Table 2: Comparison of Enrichment Techniques for Methylstyrene Isomers

Technique Principle of Separation Target Isomer Efficiency/Purity Remarks
Fractional Distillation Difference in boiling points Varies Dependent on column efficiency An established industrial method for separating components with close boiling points.
Crystallization Difference in melting points and solubility para-Methylstyrene Can achieve high purity Effective for enriching the para-isomer due to its higher melting point.
Selective Adsorption Differential affinity for an adsorbent Varies High selectivity possible Dependent on the development of suitable adsorbent materials.

Polymerization Science of Methylstyrene, Mixed Isomers

Fundamental Polymerization Mechanisms and Kinetics

The polymerization of methylstyrene isomers can proceed through various mechanisms, with free radical and anionic polymerization being the most significant. The specific kinetics and resulting polymer properties are highly dependent on the chosen method and the specific isomer(s) being polymerized.

Free Radical Polymerization of Methylstyrene Isomers

Free radical polymerization of methylstyrene involves the sequential addition of monomer units to a growing polymer chain that has a free radical at its active end. This process, like all chain-growth polymerizations, consists of three primary stages: initiation, propagation, and termination.

For α-methylstyrene, the termination mechanism is predominantly disproportionation due to the steric hindrance of the bulky groups, which makes combination unfavorable wmich.edu. The kinetics of these steps are described by their respective rate coefficients (ki, kp, kt).

Table 1: Kinetic Parameters for Free Radical Polymerization

ParameterDescriptionSignificance
ki Initiation rate coefficientDetermines the rate of radical generation.
kp Propagation rate coefficientGoverns the rate of polymer chain growth.
kt Termination rate coefficientInfluences the rate at which growing chains are deactivated.

This table summarizes the key kinetic coefficients in free radical polymerization.

The ceiling temperature is the temperature at which the rate of polymerization equals the rate of depolymerization wmich.edu. For α-methylstyrene, the Tc is relatively low, around 61 °C for the bulk monomer wmich.edu. This is due to the steric hindrance caused by the α-methyl group, which makes the polymer less stable. Above this temperature, the Gibbs free energy of polymerization is positive, and depolymerization predominates. The pyrolysis of poly-α-methylstyrene, which is essentially depolymerization, occurs at temperatures between 240-280 °C nist.gov.

Table 2: Ceiling Temperatures for Selected Monomers

MonomerCeiling Temperature (Tc)
α-Methylstyrene61 °C

This table highlights the comparatively low ceiling temperature of α-methylstyrene.

Initiators are crucial for starting the polymerization process. They decompose to form free radicals that initiate the polymer chains. The choice of initiator affects the rate of initiation and can influence the final molecular weight of the polymer.

Table 3: Monomer Chain Transfer Constants (CM) at 50 °C

MonomerCM x 105
α-Methylstyrene412
Styrene (B11656)5.27
Methyl Methacrylate5.15

Data sourced from Kukulj, D., Davis, T.P., and Gilbert, R.G. (1998) semanticscholar.orguq.edu.au. This table illustrates the high propensity for chain transfer to monomer in α-methylstyrene polymerization.

The gel effect, also known as the Trommsdorff–Norrish effect, is a phenomenon observed in bulk free radical polymerization where the rate of polymerization autoaccelerates at high conversions wikipedia.org. This is caused by a decrease in the termination rate due to the increased viscosity of the medium, which hinders the diffusion of large polymer radicals wikipedia.org. The propagation rate, which involves the diffusion of small monomer molecules, is less affected. This leads to a rapid increase in the polymerization rate and the average molecular weight. The gel effect can be significant in the polymerization of methylstyrene, leading to a broadening of the molecular weight distribution wikipedia.orgresearchgate.net. The molecular weight distribution is also influenced by factors such as reaction temperature, initiator concentration, and the presence of chain transfer agents elsevierpure.com.

Anionic Polymerization of Methylstyrene Isomers

Anionic polymerization is a form of chain-growth polymerization initiated by a nucleophilic species, such as an organolithium compound. A key feature of anionic polymerization is the potential for it to be a "living" polymerization, meaning that there are no inherent termination or chain transfer steps wikipedia.org. This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions semanticscholar.org.

The mechanism involves the initiation of a monomer by an anion, which creates a propagating carbanion. This carbanion then adds further monomer units. For α-methylstyrene, the polymerization is reversible, and the equilibrium between the propagating chains and the monomer is sensitive to temperature cdnsciencepub.comcdnsciencepub.comresearchgate.net. The kinetics of anionic polymerization are influenced by the choice of initiator, solvent, and temperature. For example, the polymerization of α-methylstyrene initiated by sodium naphthalene in tetrahydrofuran has been studied in detail, revealing the reversible nature of the propagation step cdnsciencepub.comcdnsciencepub.comresearchgate.net. The molecular weight distribution of poly(α-methylstyrene) synthesized via living anionic polymerization can approach a narrow Poisson distribution under ideal conditions semanticscholar.orgaip.org.

Stereospecificity and Microstructure Control

The stereochemistry of the polymer chain, or its tacticity, is a critical factor that influences the physical properties of the resulting material. In the polymerization of methylstyrene, the arrangement of the phenyl and methyl groups along the polymer backbone can be controlled to some extent. The microstructure of poly(α-methylstyrene) synthesized via anionic polymerization can be analyzed in detail using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. nih.gov

The signals in the ¹³C NMR spectrum, particularly those of the quaternary aromatic carbon, can be resolved into multiple peaks corresponding to different stereochemical sequences (pentads). nih.gov This allows for the quantification of the relative amounts of isotactic (meso, m), syndiotactic (racemic, r), and atactic (heterotactic, mr) triads in the polymer chain. nih.gov For PAMS synthesized via living anionic polymerization, the microstructure is typically rich in syndiotactic and atactic sequences. nih.gov

While achieving high stereospecificity in the anionic polymerization of methylstyrene can be challenging, the choice of solvent and counter-ion can influence the final microstructure. For some vinyl polymers, the use of highly polar solvents like fluoroalcohols in conjunction with certain polymerization techniques can induce syndiospecificity through steric repulsion and hydrogen bonding interactions, although this is more commonly applied in radical polymerization. The control of microstructure in anionic polymerization of methylstyrene remains an area of active research.

Table 2: ¹³C NMR Analysis of Poly(α-methylstyrene) Microstructure

Spectral Region Microstructural Information Common Observation in Anionic PAMS
Quaternary Aromatic Carbon Pentad sequences (e.g., mmmm, mmmr, etc.) Splitting into multiple peaks indicating varied stereosequences nih.gov
Initiator Systems and Solvent Effects on Anionic Propagation

The choice of initiator and solvent system is paramount in controlling the anionic polymerization of methylstyrene isomers. Alkyl lithium compounds, such as n-butyllithium (n-BuLi) and sec-butyllithium, are common initiators for this process. The initiation step involves the addition of the alkyl anion to the methylstyrene monomer, forming a new carbanionic species that propagates the polymer chain. researchgate.net For the polymerization to be well-controlled, the rate of initiation must be much faster than the rate of propagation, ensuring that all polymer chains grow simultaneously.

Solvents play a critical role in modulating the reactivity of the propagating species. Anionic polymerization can be carried out in non-polar hydrocarbon solvents like cyclohexane or in polar aprotic solvents like tetrahydrofuran (THF).

Non-polar solvents (e.g., cyclohexane): In these solvents, the propagating species often exist as aggregates or dormant ion-pairs. The polymerization rate is typically lower in these systems. However, they are effective for achieving good control over the polymerization of non-polar monomers like methylstyrene.

Polar solvents (e.g., THF): Polar solvents solvate the counter-ion (e.g., Li⁺), leading to the formation of more reactive "free" ions or solvent-separated ion pairs. This generally increases the rate of propagation. The addition of even small amounts of a polar solvent like THF to a non-polar medium can significantly increase the polymerization rate. For instance, a mixture of cyclohexane and THF has been shown to be highly effective for the controlled anionic polymerization of p-(2,2′-diphenylethyl)styrene, a bulky methylstyrene derivative.

The polarity of the solvent not only affects the reaction rate but can also influence the equilibrium between different types of active species, which in turn can have an impact on the polymer's microstructure.

Table 3: Effect of Solvent on Anionic Polymerization of Methylstyrene

Solvent System Nature of Propagating Species Effect on Propagation Rate
Cyclohexane (Non-polar) Aggregated ion-pairs Slower
Tetrahydrofuran (THF) (Polar) Solvent-separated ion-pairs, Free ions Faster

Cationic Polymerization of Methylstyrene Isomers

Cationic polymerization is another important method for polymerizing methylstyrene isomers, proceeding via a carbocationic active center. This method is particularly effective for monomers with electron-donating substituents, such as the methyl group in methylstyrene, which can stabilize the positive charge on the propagating species.

Photoinitiated cationic polymerization is a technique where light is used to generate the cationic species that initiate polymerization. This process typically involves a photoinitiator that, upon absorption of UV light, generates a strong Brønsted acid. This acid then protonates the monomer, creating a carbocation that starts the polymer chain growth.

While photoinitiated cationic polymerization is a well-established method for monomers like epoxides and vinyl ethers, specific research on the kinetics and mechanisms for methylstyrene isomers is not as prevalent as for other initiation methods. However, the general principles can be applied. The mechanism would involve:

Photoinitiation: A photoinitiator (e.g., an onium salt) absorbs a photon and undergoes photolysis to generate a strong acid.

Initiation: The acid protonates the methylstyrene monomer, forming a stable carbocation.

Propagation: The carbocationic chain end adds to another monomer molecule, regenerating the carbocation at the new chain end.

Termination/Chain Transfer: The reaction can be terminated by reaction with a nucleophile or through chain transfer to the monomer or solvent.

The kinetics of such a system would depend on the light intensity, the quantum yield of the photoinitiator, and the rate constants for initiation, propagation, and termination. One of the challenges in cationic polymerization, including photoinitiated systems, is controlling the reaction rate, which can be very high.

A variety of catalyst (or initiator) systems can be used for the cationic polymerization of methylstyrene isomers. These typically consist of an initiator and a co-initiator, which is often a Lewis acid. Common Lewis acids used include tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and boron trifluoride (BF₃).

The reaction rate can be modulated by several factors:

Catalyst Concentration: Increasing the concentration of the Lewis acid generally leads to an increase in the polymerization rate.

Temperature: The effect of temperature can be complex. In some systems, higher temperatures increase the reactivity of the catalytic species and thus increase the conversion rate. For example, in the polymerization of styrene with certain iron-containing ionic liquid catalysts, conversion increased significantly with temperature.

Solvent: The polarity of the solvent plays a crucial role. High solvent polarity can facilitate the polarization of the initiator and monomer, leading to an increased reaction rate. Ionic liquids have been explored as solvents for the cationic polymerization of p-methylstyrene, where their high polarity was found to be favorable for a more controlled reaction with a milder reaction rate compared to conventional solvents like dichloromethane.

Additives: Additives can be used to control the polymerization. For example, in the controlled cationic polymerization of p-methylstyrene, the addition of 2,6-di-tert-butylpyridine (DTBP), a proton scavenger, can help to suppress side reactions and narrow the molecular weight distribution.

An interesting development is the use of solid acid catalysts, such as acid-activated montmorillonite clays (e.g., Maghnite-Na), for the cationic polymerization of α-methylstyrene. These heterogeneous catalysts offer advantages such as being non-toxic, inexpensive, and easily separable from the polymer product.

Table 4: Catalyst Systems for Cationic Polymerization of Methylstyrene

Catalyst/Initiator System Monomer Isomer Key Features
p-MeStCl / SnCl₄ p-Methylstyrene Enables controlled polymerization, especially in ionic liquids
Maghnite-Na (Montmorillonite clay) α-Methylstyrene Heterogeneous, ecological, and efficient catalyst
SnCl₄ α-Methylstyrene Allows polymerization without extensive monomer purification

Thermal Polymerization and Oligomerization Phenomena

Methylstyrene, particularly α-methylstyrene, exhibits interesting thermal polymerization and oligomerization behavior. Unlike styrene, which readily undergoes thermal polymerization to form high molecular weight polymer, α-methylstyrene has a low ceiling temperature (T_c), which is approximately 61°C. Above this temperature, the rate of depolymerization becomes significant, and the formation of high molecular weight polymer is thermodynamically unfavorable.

As a result, heating α-methylstyrene, especially above its ceiling temperature, primarily leads to the formation of low molecular weight oligomers, predominantly dimers and trimers. The oligomerization can proceed through different mechanisms, including free-radical pathways. The formation of these oligomers is a significant industrial consideration, as they can affect the properties of polymers if α-methylstyrene is used as a comonomer.

The heat of polymerization for α-methylstyrene is relatively low, which is consistent with its low ceiling temperature. This low exothermicity is attributed in part to the steric hindrance caused by the α-methyl group in the polymer chain. Studies on the heat of combustion of α-methylstyrene and its polymer fractions have shown that the heat of polymerization decreases as the molecular weight of the polymer increases.

During the thermal polymerization of styrene, the formation of dimers and trimers is also observed, and the rate of oligomerization increases with temperature more rapidly than the rate of polymerization. This phenomenon is also relevant to methylstyrene isomers, where thermal conditions can favor the formation of these small molecules.

Dimerization and Trimerization Pathways (e.g., Diels-Alder Reactions)

The oligomerization of methylstyrene, particularly α-methylstyrene (AMS), can proceed through various pathways, leading to the formation of dimers, trimers, and other low molecular weight oligomers. These reactions are often competitive with high polymer formation and are highly dependent on reaction conditions such as temperature and the catalytic system employed.

One significant pathway for the formation of cyclic dimers from conjugated dienes and alkenes is the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.orglibretexts.org In the context of methylstyrene, this would involve one molecule acting as the diene and another as the dienophile. While the classic Diels-Alder reaction is a powerful tool for forming six-membered rings, the dimerization of α-methylstyrene often proceeds through cationic mechanisms, especially in the presence of acid catalysts like sulfuric acid or Lewis acids such as stannic chloride. wmich.edursc.org

Under cationic conditions, the reaction initiates with the protonation of the α-methylstyrene double bond to form a tertiary carbocation. This cation can then attack a second monomer molecule. The resulting dimeric cation can then either be deprotonated to form an unsaturated linear dimer or undergo an intramolecular electrophilic aromatic substitution to form a cyclic dimer. wmich.edu

Research has demonstrated that the selectivity of α-methylstyrene dimerization can be controlled. For instance, the use of tunable bis(catecholato)germane Lewis acid catalysts has been shown to selectively produce dimers. rsc.org The control over the formation of linear versus cyclic dimers and trimers can be influenced by the choice of initiator, solvent, and temperature. wmich.edugoogle.com For example, oligomerization initiated by anhydrous stannic chloride in a carbon tetrachloride solution at the ceiling temperature has been reported to produce a dimer with a cyclic end group. wmich.edu

Formation of Specific Cyclic Isomers during Oligomerization

During the oligomerization of α-methylstyrene, specific cyclic isomers can be formed, which are often the thermodynamically favored products under certain conditions. The formation of these cyclic structures is a key feature of its cationic oligomerization.

A well-established cyclic dimer of α-methylstyrene is 1,3,3-trimethyl-1-phenylindane . wmich.edu This indane derivative is formed via an intramolecular cyclization of the dimeric carbocation intermediate. After the initial addition of a protonated AMS molecule to a neutral AMS molecule, the resulting dimer cation undergoes an internal Friedel-Crafts type reaction, where the cationic center attacks the phenyl ring of the other monomer unit, followed by deprotonation to yield the stable indane structure.

The synthesis and analysis of α-methylstyrene dimers have been a subject of study for many years, often initiated by acid catalysts. wmich.edu By carefully controlling the reaction conditions, such as the initiator concentration and the solvent system, it is possible to optimize the production of one specific isomer over others. wmich.edu

Oligomerization ProductStructure TypeIUPAC Name
AMS DimerCyclic Isomer1,3,3-trimethyl-1-phenylindane
Depolymerization Kinetics and Thermodynamic Equilibrium at Elevated Temperatures

Poly(α-methylstyrene) is well-known for its relatively low ceiling temperature (T_c), which is the temperature at which the rate of polymerization and the rate of depolymerization are equal. nih.govprimescholars.com Above this temperature, depolymerization is thermodynamically favored. nih.gov For bulk α-methylstyrene, the ceiling temperature is approximately 61°C.

The thermodynamic equilibrium between the monomer and polymer is a critical aspect of α-methylstyrene polymerization. The relationship is governed by the Gibbs free energy of polymerization (ΔG_p), which is composed of the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization. Polymerization is favorable only when ΔG_p is negative. As the temperature increases, the -TΔS_p term becomes more significant, eventually overcoming the negative ΔH_p, leading to a positive ΔG_p and favoring depolymerization.

Kinetic studies of the thermal degradation of poly(α-methylstyrene) show that the primary mechanism involves "unzipping," or depropagation, where monomer units are sequentially eliminated from the polymer chain end. nih.govresearchgate.netresearchgate.net The process is typically initiated by the random scission of the polymer backbone, creating chain-end radicals. nih.govresearchgate.net This is followed by rapid depropagation. The kinetic chain length of this depolymerization can be significantly larger than the molecular chain length, especially in solution. researchgate.net

Thermogravimetric analysis (TGA) has been used to study the thermal degradation kinetics. For poly(α-methylstyrene), the main degradation occurs in a single step. The temperature of maximum weight loss rate is dependent on the heating rate, with higher heating rates requiring higher decomposition temperatures. researchgate.net For example, at a heating rate of 10°C/min, the main degradation temperature range for one sample was found to be from 302.79°C to 343.10°C. researchgate.net

The kinetics of mechanochemical depolymerization have also been investigated, showing that styrene can be produced at a constant rate via mechanisms similar to thermal pyrolysis. nih.gov Continuous removal of the monomer is crucial to prevent repolymerization and shift the equilibrium toward depolymerization. nih.gov

Radiation-Induced Polymerization

The polymerization of α-methylstyrene can be initiated by high-energy radiation, such as gamma rays from a cobalt-60 source. rsc.org Studies have shown that this process can proceed via an ionic mechanism, which is distinct from the free-radical polymerization typical for many other vinyl monomers. rsc.orgnih.gov This is partly because α-methylstyrene is difficult to polymerize via free-radical methods due to its low ceiling temperature. rsc.orgoup.com

Kinetic studies of the radiation-induced polymerization of "dry" (water-free) α-methylstyrene reveal high yields, with the reaction proceeding almost to completion. rsc.org The rate of polymerization often accelerates as polymer is formed. rsc.org The presence of water acts as a strong retarder, which is a key piece of evidence supporting an ionic mechanism, as water can terminate cationic chain growth. rsc.org

The proposed mechanism involves the formation of ions and radicals upon irradiation. rsc.orgnih.gov While radical species may be formed, the facile chain transfer to the monomer and the significant effect of water on the reaction rate point towards a cationic propagation mechanism being dominant. rsc.org It is suggested that water interferes with the primary initiation step, suppressing the ionic initiator. rsc.org Some research indicates that free radicals, carbanions, and carbonium ions might all propagate simultaneously, with their relative importance depending on the dryness of the system. acs.org

The molecular weight of the resulting polymer is typically low, with number-average molecular weight (M_n) values often in the range of 1900 to 5100, and is only slightly affected by the presence of water. rsc.org The low molecular weight is attributed to a high degree of chain transfer to the monomer. rsc.org The rate of polymerization shows a slight increase as the temperature is lowered from 30°C to 0°C, consistent with the low ceiling temperature of the monomer. rsc.org

Copolymerization Studies Involving Methylstyrene Isomers

Reactivity Ratios and Monomer Sequence Distribution in Copolymers

Copolymerization involving methylstyrene isomers is a significant area of research, as it allows for the modification of polymer properties. The behavior of monomers in a copolymerization reaction is described by reactivity ratios (r_1 and r_2), which are the ratios of the rate constant for a radical adding to its own type of monomer to the rate constant for it adding to the other type of monomer.

The copolymerization of α-methylstyrene (AMS, M_1) with other monomers like butadiene (Bd, M_2) has been studied to determine these ratios. In one study using a cesium-based catalyst system, the reactivity ratios were calculated. primescholars.com

Monomer 1 (M_1)Monomer 2 (M_2)r_1 (AMS)r_2 (Butadiene)Catalyst SystemTemperature (°C)
α-Methylstyrene1,3-Butadiene~0.40~1.50Cesium alkoxide/TMEDA/dibutyl magnesium10

Data from a study with a 35/65 molar ratio of α-MeS/Bd. primescholars.com

A value of r_2 > 1 indicates that the butadiene radical prefers to add to another butadiene monomer, while r_1 < 1 indicates that the α-methylstyrene radical prefers to add to a butadiene monomer. primescholars.com This suggests that in this system, α-methylstyrene is likely incorporated as singlet units within the polymer chain. primescholars.com

The monomer sequence distribution, which describes the arrangement of monomer units along the polymer chain, is directly related to the reactivity ratios. For the copolymerization of α-methylstyrene and styrene, the similar chemical structures make quantitative determination of the sequence distribution challenging. bohrium.comacs.orgresearchgate.net However, advanced analytical methods like 13C NMR and high-resolution mass spectrometry have been used to assess the structure of poly(α-methylstyrene-co-styrene). bohrium.comacs.orgresearchgate.net These studies have identified various triads, such as -AMS-AMS-AMS-, -St-AMS-AMS-, and -St-AMS-St-, confirming the formation of random copolymers. researchgate.netsemanticscholar.org

Hetero-copolymerization with Styrene and its Derivatives

The copolymerization of α-methylstyrene (AMS) with styrene (St) and its derivatives is well-known and can produce a range of materials from random to blocky copolymers. bohrium.comacs.orgresearchgate.net The properties of the resulting copolymer depend significantly on the polymerization method and reaction conditions.

Anionic polymerization offers more precise control over the copolymer structure. By leveraging the low ceiling temperature of AMS, it is possible to synthesize sequence-controlled copolymers. bohrium.comacs.orgresearchgate.net For instance, a "single-unit addition" principle can be employed, where monomers are added unit-by-unit to create strongly alternating poly(α-methylstyrene-alt-styrene) copolymers. bohrium.comacs.orgresearchgate.net This technique involves carefully controlling the temperature and monomer feed. bohrium.comresearchgate.net

The incorporation of AMS into polystyrene chains has been shown to lower the degradation temperature of the resulting copolymer. researchgate.netsemanticscholar.org This is because the C-C bonds in AMS-containing sequences are weaker, facilitating depolymerization and making these copolymers potentially useful as materials designed for chemical recycling. researchgate.net


Copolymerization with Acrylic Monomers (e.g., Methyl Methacrylate)

The copolymerization of mixed isomers of methylstyrene with acrylic monomers, particularly methyl methacrylate (MMA), is a significant area of research in polymer science. The reactivity ratios of the monomers, which describe the relative tendency of a growing polymer chain to add a monomer of the same or different type, are crucial parameters in these copolymerization reactions.

For the copolymerization of styrene and methyl methacrylate, the reactivity ratios have been determined using various methods. One study established the radical reactivity ratios of styrene (rSt) as 0.697 ± 0.010 and methyl methacrylate (rMMA) as 0.491 ± 0.007 through nonlinear least-squares fitting of a Mayo–Lewis plot. acs.org These values indicate that in this specific system, both propagating radicals (styrene and MMA) show a preference for adding the other monomer (cross-propagation) rather than adding a monomer of the same type. acs.org

Another investigation into the free radical copolymerization of styrene and MMA in carbon dioxide at a vapor-liquid equilibrium state found that the monomer reactivity ratio of styrene increased while that of MMA decreased compared to bulk copolymerization. cjps.org This suggests that the reaction medium can significantly influence the copolymerization kinetics.

The implicit penultimate unit model has also been employed to determine the monomer and radical reactivity ratios for the styrene-methyl methacrylate system, yielding values of rSt = 0.517, rMMA = 0.420, sSt = 0.296, and sMMA = 0.262. nih.gov

It is important to note that for copolymerizations where one or both monomers exhibit reversible propagation, such as with α-methylstyrene, the accurate determination of reactivity ratios can be complex. chemrxiv.org Specialized models and equations have been developed to characterize these equilibrium copolymerization systems. chemrxiv.org

The synthesis of copolymers of α-methylstyrene and methyl methacrylate can be achieved through processes like free radical polymerization, often yielding products with desirable properties such as transparency, light stability, and good mechanical stability. google.com

Table 1: Reactivity Ratios for Styrene (M1) and Methyl Methacrylate (M2) Copolymerization in Various Solvents

Solventr1 (Styrene)r2 (Methyl Methacrylate)
Bulk0.520.46
Toluene (B28343)0.540.42
Benzene (B151609)0.500.50
Dioxane0.580.53
vlCO20.600.41

This table presents a compilation of reactivity ratios for the copolymerization of styrene and methyl methacrylate in different solvent systems, including vapor-liquid equilibrium carbon dioxide (vlCO2).

Copolymerization with Diene Monomers (e.g., Butadiene, Pentadiene)

The copolymerization of methylstyrene isomers with diene monomers like butadiene and pentadiene is a key process for producing synthetic rubbers and thermoplastic elastomers with a range of properties. Anionic polymerization is a commonly employed technique for these syntheses, allowing for good control over the copolymer composition and microstructure. researchgate.net

In the anionic copolymerization of 1,3-butadiene and p-methylstyrene (p-MS), the addition of a benzophenone-potassium complex can be used to tune the reactivity ratios of the two monomers. researchgate.net This allows for the creation of copolymers with random or gradient compositions along the polymer chain. researchgate.net The microstructure of the polybutadiene sequence, including the 1,2-vinyl content, can also be controlled. researchgate.net

Living anionic copolymerization has been utilized for the synthesis of α-methylstyrene and 1,3-pentadiene isomers. dntb.gov.ua This method allows for the creation of well-defined copolymers. Similarly, α-methylstyrene can be copolymerized with butadiene in emulsion polymerization processes. researchgate.net However, due to the low ceiling temperature of α-methylstyrene (61 °C for the neat monomer), it is challenging to copolymerize it with conjugated dienes at elevated temperatures. researchgate.net

Random copolymers of styrene and diene derivatives, including p-methylstyrene–isoprene, can be synthesized via living anionic copolymerization using a randomizer like tetrahydrofuran (THF). rsc.org These random copolymers can then undergo intramolecular cyclization to produce high-performance plastics with high glass transition temperatures. rsc.org

Table 2: Microstructure of Poly(1,3-pentadiene) Synthesized with Cationic Catalysts

Catalyst System1,4-trans (%)1,4-cis (%)1,2-trans (%)1,2-cis (%)3,4 (%)
AlCl3/CH2Cl2551520100
TiCl4/CH2Cl260102550

This table illustrates the influence of different cationic catalyst systems on the resulting microstructure of poly(1,3-pentadiene), showing the relative percentages of different addition modes.

Synthesis and Microstructural Characterization of Block and Graft Copolymers

Block and graft copolymers containing methylstyrene segments are of significant interest due to their unique morphologies and properties, which can be tailored for various applications.

Block Copolymers:

Well-defined α-methylstyrene-olefin triblock copolymers have been synthesized via living anionic polymerization. ippi.ac.ir This method allows for precise control over the molecular architecture and results in a narrow molecular weight distribution. ippi.ac.ir The synthesis involves using an alkyl lithium initiator and a coupling agent like 1,12-dibromododec-ane. ippi.ac.ir

Sequential monomer addition in living cationic polymerization is another route to synthesize block copolymers, such as poly(α-methylstyrene-b-isobutylene). acs.org This technique allows for the creation of well-defined block segments with controlled molecular weights and narrow molecular weight distributions. acs.org Similarly, poly(p-methylstyrene)-polyisobutylene-poly(p-methylstyrene) triblock copolymers can be synthesized through sequential monomer addition. acs.org

The synthesis of block copolymers of styrene and methyl methacrylate has also been achieved using polymers of pentamethylene disulphide as polymeric radical initiators. kpi.ua

Graft Copolymers:

A common strategy for synthesizing graft copolymers is the "grafting-from" method, where side chains are grown from a pre-existing polymer backbone. mdpi.com Polyethylene-g-poly(p-methylstyrene) graft copolymers can be prepared by first synthesizing a poly(ethylene-co-p-methylstyrene) random copolymer using metallocene catalysis. acs.org Subsequently, the p-methylstyrene units in the backbone are selectively metalated, and anionic "living" graft-from polymerization of styrene or p-methylstyrene is initiated from these sites. acs.org This approach allows for control over both the graft density and the length of the grafted chains. acs.org

Similarly, polypropylene graft copolymers can be synthesized via anionic living graft-from reactions of polypropylene containing reactive p-methylstyrene units. psu.edu This results in graft copolymers with a controlled molecular structure, including known polypropylene molecular weight, graft density, and graft length. psu.edu

Another example involves the synthesis of graft copolymers with poly(ε-caprolactone) side chains using a hydroxylated poly(β-myrcene-co-α-methyl styrene) macroinitiator. researchgate.net

Microstructural Characterization:

The microstructure of these complex copolymers is typically characterized using a combination of techniques. Gel permeation chromatography (GPC) is used to determine molecular weights and molecular weight distributions, providing evidence for the controlled nature of the polymerization. ippi.ac.ir

Nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, is a powerful tool for elucidating the detailed molecular architecture. ippi.ac.iracs.org For instance, 1H NMR can confirm the successful formation of block copolymers by identifying the characteristic chemical shifts of the different monomer units. ippi.ac.ir In the case of graft copolymers, NMR can be used to confirm the presence of both the backbone and the grafted chains. Advanced 2D-NMR techniques can provide even more detailed information about the sequence distribution and connectivity of the monomer units within the copolymer chains. acs.org

Catalytic Transformations Involving Methylstyrene Isomers

Oxidation and Epoxidation Reactions

The oxidation and epoxidation of methylstyrene isomers are pivotal transformations that yield valuable chemical intermediates. These reactions can proceed through various pathways, including cleavage of the olefinic double bond or formation of an epoxide ring, depending on the catalytic system and reaction conditions employed.

The oxidative cleavage of the C=C double bond in methylstyrene isomers is a significant route for the synthesis of carbonyl compounds like acetophenone (B1666503) and benzaldehyde (B42025). In the co-oxidation of α-methylstyrene and benzaldehyde, the primary products include α-methylstyrene oxide, acetophenone, and formaldehyde (B43269). oup.com The formation of acetophenone is particularly accelerated in the presence of cobalt salt catalysts. oup.com

A proposed mechanism for the aerobic oxidation of α-methylstyrene to acetophenone involves a synergistic catalytic system, for example, combining N-hydroxyphthalimide (NHPI) and cobalt tetraamide phthalocyanine (B1677752) [CoPc(CONH2)4]. researchgate.net In this free-radical process, NHPI is a precursor to the phthalimide (B116566) N-oxyl (PINO) radical, which is the active catalyst. beilstein-journals.org The PINO radical abstracts a hydrogen atom, initiating a radical chain reaction involving molecular oxygen, ultimately leading to the cleavage of the double bond and the formation of acetophenone. researchgate.netbeilstein-journals.org

In other systems, such as those using non-heme iron complexes, the oxidation of methyl-substituted styrenes can yield both epoxides and cleavage products like benzaldehyde. nih.gov The mechanism is believed to involve the formation of high-valent iron-oxo or iron-hydroperoxo species that act as the primary oxidants. nih.gov Similarly, Ti-containing zeolites catalyze styrene (B11656) oxidation to benzaldehyde, where titanium-hydroperoxo species are considered crucial intermediates. mdpi.com

A variety of catalytic systems have been developed to achieve the selective oxidation of methylstyrene isomers. The choice of catalyst dictates the product distribution, favoring either epoxidation or double bond cleavage.

Ti-containing Zeolites : Mesoporous titanium silicate (B1173343) materials, such as Ti-MCM-41 and phosphate-modified mesoporous titanium silicate (STP-1), are effective heterogeneous catalysts for the selective oxidation of styrenes to benzaldehyde using hydrogen peroxide (H2O2) as the oxidant. mdpi.comresearchgate.net These materials offer high surface area and tetrahedrally incorporated Ti(IV) sites that are active in oxidation reactions. mdpi.com While microporous catalysts like TS-1 can be used, they may show lower selectivity for benzaldehyde compared to their mesoporous counterparts. mdpi.com

Non-heme Iron Complexes : Synthetic complexes that mimic the active sites of non-heme iron enzymes are capable of catalyzing hydrocarbon oxidation. nih.govuchicago.edu For instance, an iron(III) complex with a Schiff base ligand has been shown to be an efficient catalyst for the oxidation of trans-β-methylstyrene, yielding primarily the corresponding epoxide and benzaldehyde. nih.gov The catalytic cycle is thought to proceed through the formation of iron-hydroperoxo species. nih.gov

N-Hydroxyphthalimide/Cobalt Phthalocyanine Systems : The combination of N-hydroxyphthalimide (NHPI) with cobalt complexes, such as cobalt(II) phthalocyanine or cobalt(II) acetate, creates a powerful system for the aerobic oxidation of hydrocarbons. researchgate.netpromonograph.org This system has been successfully applied to the oxidation of α-methylstyrene, yielding acetophenone through C=C bond cleavage. researchgate.net The reaction operates under an oxygen atmosphere at moderate temperatures. researchgate.net

Catalytic Systems for Methylstyrene Oxidation
Catalytic SystemMethylstyrene IsomerPrimary Product(s)OxidantKey Features
Phosphate Modified Mesoporous Titanium Silicate (STP-1)Styrene (model substrate)BenzaldehydeH₂O₂Heterogeneous catalyst, high selectivity under mild conditions. mdpi.comresearchgate.net
Non-heme Iron(III) Complex (LFeIIICl)trans-β-methylstyrenetrans-epoxide, BenzaldehydeH₂O₂, tert-BuOOHBiomimetic catalyst, produces both epoxide and cleavage products. nih.gov
NHPI / Co(II)Pc(CONH₂)₄α-methylstyreneAcetophenoneO₂Synergistic system, promotes C=C bond cleavage. researchgate.net

The epoxidation of methylstyrene isomers can be performed with high stereoselectivity using chiral catalysts. The resulting epoxides, such as α-methylstyrene oxide, are reactive intermediates that can undergo subsequent ring-opening reactions. cymitquimica.com

Immobilized Mn(salen) complexes, often referred to as Jacobsen catalysts, are highly effective for the asymmetric epoxidation of unfunctionalized olefins, including methylstyrene isomers. uoa.gr Studies on the epoxidation of cis-β-methylstyrene using these catalysts have shown that the rigidity of the linkage connecting the catalyst to the support is crucial for maintaining high enantioselectivity. uoa.gr A rigid linkage can lead to comparable or even enhanced enantioselectivity compared to the homogeneous catalyst, whereas a flexible linkage often results in significantly lower selectivity. uoa.gr For cis-β-methylstyrene, these catalysts can produce the cis-epoxide with high enantiomeric excess (ee). liv.ac.uk

The stereochemical outcome of the epoxidation can also be influenced by the substrate's geometry. For example, in the epoxidation of cis-β-methylstyrene catalyzed by cytochrome c peroxidase, the cis-epoxide is produced stereoselectively. researchgate.net Interestingly, different isomers can be favored depending on the specific enzyme variant used. researchgate.net

The ring-opening of epoxides like α-methylstyrene oxide is a key reaction that proceeds via different mechanisms depending on the conditions. cymitquimica.com Under acidic conditions, the reaction is thought to follow a borderline SN2 mechanism. The oxygen atom of the epoxide is protonated, and the nucleophile attacks the adjacent carbon atom, leading to Walden inversion. researchgate.netchimia.ch In neutral or basic conditions, the reaction typically proceeds via a standard SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. researchgate.net

Arylalkenes, including α-methylstyrene, can undergo a catalytic oxidative 1,2-shift rearrangement to yield α-aryl ketones. This transformation offers a convenient route to compounds like 1-phenylpropan-2-one from α-methylstyrene. rhhz.net

A notable method employs a catalytic amount of sodium iodide (NaI) with a stoichiometric amount of Oxone® as the terminal oxidant in an acetonitrile-water solvent mixture at room temperature. rhhz.net The proposed mechanism for this reaction involves several steps:

NaI is first oxidized by Oxone® to generate hypoiodous acid (HOI).

HOI reacts with α-methylstyrene in the presence of water to form an iodohydrin intermediate.

The iodohydrin is then further oxidized by Oxone® to a highly unstable hypervalent iodine iodosyl (B1239551) intermediate.

This intermediate subsequently rearranges through a 1,2-aryl shift to afford the final α-aryl ketone product. rhhz.net

This protocol is advantageous due to its mild reaction conditions, simple procedure, and the use of an environmentally benign and inexpensive inorganic iodide catalyst instead of more complex aryl iodides. rhhz.net

Hydrosilylation Reactions

Hydrosilylation is a fundamental process involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the double bond in methylstyrene isomers. wikipedia.org This reaction is a highly efficient method for producing organosilicon compounds and is typically catalyzed by transition metal complexes. wikipedia.org The reaction with terminal alkenes generally proceeds with anti-Markovnikov selectivity, where the silicon atom attaches to the terminal carbon. wikipedia.org

While platinum-based catalysts like Speier's and Karstedt's catalysts have historically dominated the field of hydrosilylation, significant research has been directed towards developing more sustainable and economical alternatives based on earth-abundant, low-cost transition metals and even metal-free systems. nih.govsemanticscholar.orgproquest.comucsd.edu

Low-Cost Transition Metal Catalysts : There is a growing interest in catalysts based on first-row transition metals such as iron, cobalt, and nickel. nih.govnih.gov

Cobalt Catalysts : Cobalt complexes have shown high efficiency in the hydrosilylation of alkenes. For example, a system using Co(OPv)2 with an isocyanide ligand catalyzed the reaction of α-methylstyrene with tertiary silanes, achieving yields up to 99% and high turnover numbers (TONs). nih.govmdpi.com

Nickel Catalysts : Nickel-based pincer complexes have been reported to be highly active for the anti-Markovnikov hydrosilylation of terminal alkenes with secondary silanes, exhibiting high turnover frequencies (TOFs). nih.gov

Iron Catalysts : Iron complexes, particularly those with bis(imino)pyridine ligands, have been developed for the selective anti-Markovnikov addition of silanes to alkenes. nih.gov

Metal-Free Catalysts : To circumvent issues related to metal toxicity and cost, metal-free catalytic systems have been explored.

Borane Catalysts : Tris(pentafluorophenyl)borane, B(C6F5)3, has emerged as a highly effective metal-free catalyst for hydrosilylation. ibs.re.kr It is believed to activate the Si-H bond via η1-coordination. mdpi.com This catalyst has been successfully applied in hydrosilylation polymerization reactions. ibs.re.kr

Base-Promoted Systems : An alternative metal-free approach involves the use of a base, such as cesium fluoride (B91410) (CsF), with hexamethyldisilane. This system generates a silyl (B83357) anion in situ, which then adds to the alkene. The resulting carbanion is subsequently protonated by the solvent (e.g., DMSO). pku.edu.cn

External Electric Field (EEF) : Theoretical studies have proposed the use of an external electric field as a novel metal-free catalyst for the Markovnikov hydrosilylation of styrene, suggesting it can significantly lower the reaction's activation barrier. rsc.org

Catalyst Efficiency in Hydrosilylation of Methylstyrene and Related Olefins
Catalyst TypeSpecific Catalyst SystemSubstrateSilaneYield (%)SelectivityReference
Low-Cost Transition Metal (Co)Co(OPv)₂ / 1-adamantyl isocyanideα-methylstyreneTertiary silanesup to 99%- nih.govmdpi.com
Low-Cost Transition Metal (Ni)Nickel-based pincer complexesTerminal alkenesSecondary silanesup to 93%anti-Markovnikov nih.gov
Metal-Free (Borane)B(C₆F₅)₃Dienes (for polymerization)DisilanesHigh MW Polymer- ibs.re.kr
Metal-Free (Base)CsF / Hexamethyldisilane in DMSOStyrenesHexamethyldisilaneGoodanti-Markovnikov pku.edu.cn

Reaction Kinetics and Stereochemical Outcomes in Hydrosilylation

The hydrosilylation of α-methylstyrene has been investigated using various catalysts, with the reaction kinetics and outcomes being highly dependent on the chosen catalytic system. For instance, the reaction of α,ω-bis(trimethylsiloxy)methylhydridesiloxane with α-methylstyrene in the presence of a platinum hydrochloric acid catalyst has been studied. researchgate.net This reaction leads to the formation of methylsiloxane oligomers with aryl-substituted groups. However, complete hydrosilylation of all active Si-H groups is not achieved under these conditions. The investigation into the reaction kinetics determined the reaction order, rate constants, and activation energies. researchgate.net

Quantum-chemical modeling using the Austin Model 1 (AM1) method for the hydrosilylation of a model compound, methyldimethoxysilane, to styrene has provided insights into the heats of formation, energy changes, charge values on atoms, dipole moments, and bond orders for all initial, intermediate, and final products. researchgate.net Such studies help in understanding the stereochemical outcomes, which can proceed via Markovnikov or anti-Markovnikov (Farmer rule) addition, leading to α- and β-isomers. researchgate.net

Table 1: Kinetic Parameters for the Hydrosilylation of α-Methylstyrene Note: Specific values for rate constants and activation energies were mentioned as determined but not explicitly provided in the source material.

Parameter Value Conditions
Reaction Temperature 80-90°C Platinum hydrochloric acid catalyst
Reactant Ratio 1:35 (Initial Compounds) Tetrahydrofuran solvent
Outcome Incomplete hydrosilylation Formation of methylsiloxane oligomers

Dichlorocyclopropanation and Carbene Chemistry

The addition of dichlorocarbene (B158193), a highly reactive intermediate, to methylstyrene isomers results in the formation of dichlorocyclopropane derivatives. This reaction is often facilitated by phase-transfer catalysis, which enables the reaction between reactants in immiscible phases.

Phase-Transfer Catalysis in Cyclopropanation

Phase-transfer catalysis (PTC) is a highly effective technique for dichlorocyclopropanation, as it overcomes the mutual insolubility of the aqueous phase (containing the base, like sodium hydroxide) and the organic phase (containing the methylstyrene and a carbene source, like chloroform). ijcmas.comias.ac.in The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as benzyltriethylammonium chloride, facilitates the transfer of the hydroxide (B78521) ion or the generated dichlorocarbene precursor to the organic phase where the reaction occurs. ijcmas.comnih.gov This methodology is widely applied in the synthesis of specialty chemicals and monomers due to its efficiency and mild reaction conditions. ijcmas.com The use of multi-site phase transfer catalysts has been shown to offer higher reactivity compared to conventional single-site catalysts. ijcmas.com

Kinetic Studies and Proposed Reaction Mechanisms

Kinetic studies of the dichlorocyclopropanation of α-methylstyrene have been conducted under pseudo-first-order conditions, with an excess of chloroform (B151607) and aqueous sodium hydroxide. ijcmas.com The reaction progress is typically monitored by measuring the disappearance of the methylstyrene substrate using gas chromatography. ijcmas.comresearchgate.net

Several experimental parameters have been shown to significantly influence the reaction rate constant:

Stirring Speed: The rate increases with stirring speed, indicating the importance of the interfacial area between the two phases. ijcmas.com

Substrate Concentration: The apparent reaction rate increases with an increase in the concentration of α-methylstyrene. ijcmas.com

Catalyst Amount: The amount of the phase-transfer catalyst directly affects the reaction rate. ijcmas.com

Sodium Hydroxide Concentration: The concentration of the base is a crucial factor in the rate of carbene generation. ijcmas.com

Temperature: The reaction rate increases with temperature, allowing for the determination of activation energy from an Arrhenius plot. For the dichlorocarbene addition to α-methylstyrene, the activation energy was found to be 16.17 kcal mol⁻¹. ijcmas.com

Based on these kinetic investigations, an interfacial reaction mechanism, as originally proposed by Makosza for PTC/OH⁻ systems, is supported. ijcmas.com In this mechanism, the dichlorocarbene is generated at the interface of the organic and aqueous phases and then reacts with the methylstyrene in the organic phase. ijcmas.comias.ac.in

Table 2: Influence of Experimental Parameters on Dichlorocyclopropanation Rate

Parameter Varied Observation Implication
Stirring Speed Rate increases with speed Reaction is sensitive to interfacial surface area
Substrate Amount Rate increases with concentration Reaction order with respect to substrate is positive
Catalyst Amount Rate increases with amount Catalyst is crucial for the reaction
NaOH Concentration Rate is dependent on concentration Base concentration affects carbene formation rate
Temperature Rate increases with temperature Allows for calculation of activation energy

Isomerization Reactions

Methylstyrene isomers can undergo interconversion, particularly in the presence of catalysts designed for other transformations like hydrogenation. This interplay is governed by both kinetic and thermodynamic factors.

Catalytic Hydrogenation-Isomerization Interplay of Methylstyrene Isomers

The liquid-phase hydrogenation of propenylbenzene isomers, including trans-β-methylstyrene (TBMS) and cis-β-methylstyrene (CBMS), has been investigated over a 1% Pt/alumina catalyst. d-nb.inforesearchgate.net Alongside the primary hydrogenation reaction to form phenylpropane, significant isomerization between the methylstyrene isomers occurs. d-nb.info

When reacted individually, the rates of hydrogenation vary significantly between isomers. The cis-isomer exhibits the fastest hydrogenation rate, followed by allylbenzene (B44316) (AB), with the trans-isomer showing the slowest rate. The ratio of hydrogenation rates for CBMS:AB:TBMS was found to be 57:19:1. d-nb.info Despite the differences in hydrogenation rates, all isomers show high selectivity towards the hydrogenated product, phenylpropane. d-nb.info The isomerization process itself is largely controlled by thermodynamic constraints. d-nb.info

Mechanisms of Isomer Interconversion over Heterogeneous Catalysts

The mechanism of interconversion between methylstyrene isomers on heterogeneous catalysts like Pt/alumina is linked to the hydrogenation pathway. The isomerization rates are driven by thermodynamics, which favors the formation of the most stable isomer. d-nb.info At 313 K, the equilibrium composition is approximately 97% trans-β-methylstyrene, 3% cis-β-methylstyrene, and less than 0.1% allylbenzene. d-nb.info This explains the observed isomerization of CBMS to the more stable TBMS during hydrogenation experiments. d-nb.info

Competitive hydrogenation studies reveal further mechanistic details. For instance, allylbenzene appears to adsorb on different active sites than CBMS and TBMS and inhibits the hydrogenation of the other two isomers. d-nb.info This suggests that the adsorption of allylbenzene limits the availability of hydrogen to the other isomers, thereby depressing the final reductive step to the alkane, while not affecting the β-elimination step that leads to isomerization. d-nb.info The activity of heterogeneous catalysts in isomerization reactions is influenced by the strength of their acid sites and, for some catalysts, their porous structure. researchgate.netresearcher.life

Table 3: Relative Hydrogenation Rates of Propenylbenzene Isomers

Isomer Relative Rate of Hydrogenation
cis-β-Methylstyrene (CBMS) 57
Allylbenzene (AB) 19
trans-β-Methylstyrene (TBMS) 1

Conditions: 1% Pt/alumina catalyst, 313 K, 1 barg H₂. d-nb.info

Other Catalytic Reactions (e.g., Potassium-catalyzed Reactions with Alkylbenzenes)

The catalytic transformations of methylstyrene isomers extend to reactions with alkylbenzenes, particularly under the influence of potassium catalysts. These reactions primarily involve the side-chain alkylation of alkylbenzenes with α-methylstyrene, leading to the formation of various condensation products.

Detailed research into the potassium-catalyzed reactions of α-methylstyrene with alkylbenzenes has elucidated the reaction pathways and product distributions. acs.org The reactions, typically carried out at moderate temperatures, demonstrate the reactivity of the benzylic protons in alkylbenzenes towards addition across the double bond of α-methylstyrene.

The reaction between α-methylstyrene and toluene (B28343), catalyzed by potassium, yields 1,1-diphenylpropane (B75321) as the primary initial product. This is followed by the formation of higher molecular weight compounds. Similarly, the reaction with ethylbenzene (B125841) produces 2,3-diphenylbutane. When cumene (B47948) is reacted with α-methylstyrene, the main product is 2,3-dimethyl-2,3-diphenylbutane. acs.org

The distribution of products is influenced by the reaction conditions, including temperature and the molar ratio of reactants. For instance, in the reaction of α-methylstyrene with an excess of toluene at 100°C, the initial product is almost exclusively 1,1-diphenylpropane.

A summary of the main products from the potassium-catalyzed reaction of α-methylstyrene with various alkylbenzenes is presented below.

Table 1: Principal Products in Potassium-Catalyzed Reactions of α-Methylstyrene with Alkylbenzenes acs.org

Alkylbenzene Principal Product
Toluene 1,1-Diphenylpropane
Ethylbenzene 2,3-Diphenylbutane
Cumene 2,3-Dimethyl-2,3-diphenylbutane

Further investigation into the reaction with toluene reveals the formation of not only the initial 1:1 adduct but also products arising from the reaction of this initial adduct with another molecule of α-methylstyrene. This subsequent reaction leads to the formation of higher-boiling condensation products.

The relative rates of the reaction of α-methylstyrene with different alkylbenzenes have also been studied. The reaction rates are influenced by the nature of the alkyl group on the benzene (B151609) ring.

Environmental Behavior and Mechanistic Degradation Pathways of Methylstyrene Isomers

Atmospheric Degradation Mechanisms

Once released into the troposphere, methylstyrene isomers are subject to degradation by several atmospheric oxidants, as well as direct photolysis. These processes transform the parent compounds into a variety of smaller, often more oxidized, species and can contribute to the formation of secondary atmospheric pollutants.

The dominant atmospheric loss process for methylstyrene isomers during the daytime is their reaction with hydroxyl (OH) radicals. At night, reaction with ozone (O₃) becomes more significant.

The reaction of α-methylstyrene with OH radicals proceeds with a rate constant of approximately 5.2 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 25°C. This rapid reaction leads to an estimated atmospheric half-life of about 7 hours, assuming a typical atmospheric OH radical concentration of 5 x 10⁵ radicals per cm³. The reaction is initiated by the addition of the OH radical to the double bond of the vinyl group, which is a common mechanism for alkenes. This addition forms a radical adduct that can then react further, often with molecular oxygen, to produce a range of oxygenated products.

The gas-phase reaction of α-methylstyrene with ozone has a rate constant of about 1.4 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ at 25°C. This corresponds to an atmospheric half-life of approximately 2 hours at a representative atmospheric ozone concentration of 7 x 10¹¹ molecules per cm³. The reaction of ozone with the vinyl double bond is the primary pathway for this degradation.

The table below summarizes the kinetic parameters for the atmospheric degradation of α-methylstyrene.

ReactantRate Constant (cm³ molecule⁻¹ s⁻¹)Atmospheric Half-life
OH Radical 5.2 x 10⁻¹¹~7 hours
Ozone (O₃) 1.4 x 10⁻¹⁶~2 hours

Direct photolysis, the degradation of a molecule by the absorption of solar radiation, can be a contributing removal pathway for some atmospheric pollutants. For a photochemical reaction to occur, a compound must absorb light, and the energy of the absorbed photons must be sufficient to break chemical bonds. The efficiency of this process is described by the quantum yield, which is the number of molecules that react for each photon absorbed.

While specific quantum yields for the photodegradation of methylstyrene isomers across the solar spectrum are not extensively documented, it is known that α-methylstyrene weakly absorbs UV light in the environmentally significant range (wavelengths >290 nm). This absorption suggests that direct photolysis in the atmosphere is possible. The photolysis of similar aromatic compounds often involves the excitation of π electrons in the benzene (B151609) ring and the vinyl group, which can lead to isomerization or fragmentation. The wavelength of the incident light is a critical factor, as it determines which electronic transitions are possible and, consequently, the nature of the subsequent photochemical reactions. Generally, higher energy (shorter wavelength) UV radiation is more likely to induce bond cleavage.

The ozonolysis of alkenes, including methylstyrene isomers, proceeds through the formation of a primary ozonide, which is unstable and rapidly decomposes to form a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. For α-methylstyrene, the decomposition of the primary ozonide can yield formaldehyde (B43269) and the phenyl-substituted Criegee intermediate, C₆H₅C(CH₃)OO, or acetophenone (B1666503) and the simplest Criegee intermediate, CH₂OO.

These Criegee intermediates are highly reactive and can undergo several subsequent reactions. Unimolecular decomposition is a significant fate for these intermediates. For the phenyl-substituted Criegee intermediate (C₆H₅CHOO), theoretical calculations suggest two primary unimolecular decomposition pathways. The first involves a 1,3-ring closure to form a dioxirane (B86890) intermediate. The second pathway is a 1,3-hydrogen shift that can lead to the formation of a benzoyl radical and an OH radical. The formation of dioxirane is predicted to be the dominant pathway for the anti-conformer of this Criegee intermediate. These intramolecular conversions are crucial as they can lead to the formation of more stable products or highly reactive species like the OH radical, which can then participate in further atmospheric oxidation reactions.

The atmospheric degradation of methylstyrene isomers results in the formation of a variety of gas-phase products. The oxidation of α-methylstyrene by OH radicals and ozone has been shown to produce significant yields of acetophenone and formaldehyde. In the case of the reaction with chlorine atoms, which can be relevant in marine and some polluted environments, acetophenone, formaldehyde, and formyl chloride have been identified as major products.

A significant consequence of the atmospheric oxidation of methylstyrene is the formation of secondary organic aerosols (SOA). SOA is formed when low-volatility products of gas-phase oxidation reactions partition into the particle phase. Studies have shown that the photooxidation of α-methylstyrene leads to the formation of SOA. The yield of SOA is influenced by factors such as the concentration of the precursor, the levels of nitrogen oxides (NOx), and relative humidity. Higher concentrations of α-methylstyrene, low NOx conditions, and high relative humidity have been observed to favor more rapid and higher yields of SOA. Chemical analysis of the SOA formed from α-methylstyrene degradation has identified acetophenone and acetol as components of the aerosol phase, both in the presence and absence of NOx. These findings indicate that methylstyrene isomers can be important precursors to the formation of particulate matter in the atmosphere, with implications for air quality and climate.

Aquatic and Soil Biodegradation Processes

In aquatic and soil environments, the primary fate of methylstyrene isomers is expected to be biodegradation by microorganisms. The efficiency of this process depends on various environmental factors and the presence of microbial populations capable of metabolizing these compounds.

Under aerobic conditions, several microorganisms have been shown to utilize α-methylstyrene as a source of carbon and energy. While a standardized test (Japanese MITI test) indicated that α-methylstyrene reached 0% of its theoretical biochemical oxygen demand (BOD) over two weeks, suggesting it may not be readily biodegradable under those specific test conditions, other studies have elucidated specific metabolic pathways.

One study identified two primary aerobic oxidation pathways for α-methylstyrene by the bacterium Pseudomonas aeruginosa. The first and primary pathway involves the direct hydroxylation of the aromatic ring, leading to the formation of cis-2,3-dihydroxy-1-isopropenyl-6-cyclohexene and subsequently 3-isopropyl-catechol. These intermediates are then further metabolized via a meta-cleavage pathway, ultimately forming keto-acids. The second, secondary pathway proceeds through the oxidation of the side chain, forming α-phenylpropionic acid and 4-methylbenzene alcohol, with acetophenone identified as a final product of this route.

The kinetics of these biodegradation processes can be influenced by the concentration of the substrate. For some aromatic hydrocarbons, high concentrations can be inhibitory to microbial activity. While specific kinetic parameters like half-lives for methylstyrene isomers in soil and water are not extensively reported and can vary significantly depending on environmental conditions (e.g., temperature, pH, nutrient availability, and microbial community composition), the existence of these degradation pathways indicates that mineralization (the complete breakdown of the organic molecule to inorganic products like carbon dioxide and water) is possible. The rate of mineralization is a key factor in determining the persistence of these compounds in the environment.

Microbial Acclimation and Transformation Efficiency

The ability of microbial communities to degrade methylstyrene isomers is significantly influenced by a process of acclimation, whereby exposure to the compound induces the necessary enzymatic machinery for its transformation. Numerous microorganisms have demonstrated the capacity to utilize methylstyrene isomers as a sole source of carbon and energy, indicating a metabolic adaptation to these compounds. nih.govresearchgate.net This acclimation is a critical prerequisite for efficient biodegradation in contaminated environments.

Research has shown that different microbial strains exhibit varying efficiencies in degrading methylstyrene isomers. The position of the methyl group on the aromatic ring can influence the rate and pathway of degradation. For instance, studies on the degradation of linear dimers of styrene (B11656) and methylstyrene by soil bacteria have revealed isomer-specific transformation rates.

A study involving two soil bacteria, Alcaligenes sp. strain 559 and Pseudomonas sp. strain 419, investigated the degradation of various styrene-methylstyrene codimers. The results indicated that the degradation efficiency was dependent on both the specific isomer and the bacterial strain. nih.govasm.org For example, Alcaligenes sp. 559 degraded 1-(m-tolyl)-3-phenylbut-1-ene faster than 1-(o-tolyl)-3-phenylbut-1-ene, whereas the reverse was true for Pseudomonas sp. 419. nih.govasm.org Notably, both strains were unable to decompose methylstyrene homodimers, suggesting that the presence of an unsubstituted phenyl group is crucial for the initiation of degradation by these particular bacteria. nih.govasm.org

The transformation efficiency can also be influenced by the presence of other organic compounds. In the case of Alcaligenes sp. 559, the degradation of styrene-methylstyrene codimers was enhanced in the presence of the styrene dimer, a phenomenon not observed with Pseudomonas sp. 419. nih.govasm.org This suggests a co-metabolic or inductive effect in the former strain.

The bacterial strain Pseudomonas aeruginosa DS-26, isolated from industrial sewage, has demonstrated the ability to grow in a medium containing α-methylstyrene as the sole carbon source. doaj.org This indicates a robust acclimation to this specific isomer and an efficient transformation capability. The degradation by P. aeruginosa DS-26 proceeds through two distinct pathways: a primary route involving direct hydroxylation of the aromatic ring and a secondary pathway via the oxidation of the side chain. doaj.org

The following table summarizes the degradation of methylstyrene-related dimers by the aforementioned bacterial strains, illustrating the differences in transformation efficiency based on isomer structure and microbial species.

CompoundBacterial StrainDegradation Outcome
Styrene-o-methylstyrene codimerAlcaligenes sp. 559Decomposed
Styrene-o-methylstyrene codimerPseudomonas sp. 419Decomposed
Styrene-m-methylstyrene codimerAlcaligenes sp. 559Decomposed
Styrene-m-methylstyrene codimerPseudomonas sp. 419Decomposed
o-Methylstyrene homodimerAlcaligenes sp. 559Remained intact
o-Methylstyrene homodimerPseudomonas sp. 419Remained intact
m-Methylstyrene homodimerAlcaligenes sp. 559Remained intact
m-Methylstyrene homodimerPseudomonas sp. 419Remained intact
p-Methylstyrene homodimerAlcaligenes sp. 559Remained intact
p-Methylstyrene homodimerPseudomonas sp. 419Remained intact

Advanced Analytical and Spectroscopic Characterization for Mechanistic Elucidation of Methylstyrene Isomers

Chromatographic Techniques for Isomer Separation and Molecular Weight Analysis

Chromatography is an indispensable tool for the analysis of methylstyrene and its derivatives. Different chromatographic methods are employed to separate isomers, isolate specific compounds for further analysis, and characterize the molecular weight parameters of polymeric materials.

Gel Permeation Chromatography (GPC) for Oligomer and Polymer Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing the molecular weight and molecular weight distribution of polymers derived from methylstyrene isomers. GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

In the study of poly(α-methylstyrene), GPC is routinely used to confirm the success of polymerization and to understand the nature of the resulting polymer. researchgate.netpolymersource.ca For instance, the analysis of poly(α-methylstyrene) synthesized via living anionic polymerization shows that GPC is effective in determining molecular weight and polydispersity. polymersource.ca The technique can be coupled with other detectors, such as light scattering and viscometry, to provide more comprehensive data on the polymer's solution properties. polymersource.ca Research has demonstrated the use of GPC to separate mixtures of oligomers, which is a critical step before the isolation of specific fractions like dimers. wmich.edu Furthermore, GPC has been successfully coupled with MALDI mass spectrometry to quantitatively measure the composition of polymer blends containing poly(alpha-methylstyrene). nih.gov

Table 1: GPC Analysis Data for Poly(α-methylstyrene) Samples

Sample ID Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn) Synthesis Method
P4588-αMeS 1,300 - - Living Anionic Polymerization

Preparative Column Chromatography for Isomer Isolation

For the detailed structural analysis of specific oligomers or for isolating pure isomers from a mixture, preparative column chromatography is the method of choice. This technique operates on the same principles as analytical column chromatography but utilizes larger columns and stationary phases to handle greater quantities of material.

Its utility has been highlighted in the separation of dimers of α-methylstyrene. wmich.edu Following an oligomerization reaction, preparative column chromatography can be employed to obtain pure samples of the resulting dimers, enabling their subsequent identification through various spectroscopic methods. wmich.edu High-performance liquid chromatography (HPLC) methods can also be scaled up for preparative separation to isolate impurities or specific isomers from a methylstyrene mixture. sielc.com

Gas Chromatography (GC) for Purity and Isomer Distribution

Gas Chromatography (GC) is a powerful technique for assessing the purity and determining the isomer distribution of volatile compounds like methylstyrene. The ASTM D6144 standard test method specifically outlines the use of capillary gas chromatography with a flame ionization detector (FID) for determining the purity of α-methylstyrene. infinitalab.com This method is capable of quantifying common impurities found in the production process. infinitalab.com

A significant challenge in the GC analysis of methylstyrene is the co-elution of its positional isomers (2-, 3-, and 4-methylstyrene), especially on common non-polar columns like 100% dimethylpolysiloxane. vuvanalytics.com Because their electron ionization mass spectra are nearly identical, conventional GC-MS struggles to differentiate and quantify them when they overlap chromatographically. vuvanalytics.com This necessitates the use of specialized detectors or columns to achieve separation and accurate quantification.

Spectroscopic Methods for Structural and Microstructural Analysis

Spectroscopic techniques provide detailed information about the chemical structure, functional groups, and microstructural features of methylstyrene isomers and their polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR for Sequence, Tacticity, and End Group Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most informative methods for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used extensively in the characterization of poly(α-methylstyrene).

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. In poly(methylstyrene), ¹H NMR can be used to confirm the structure and has been utilized to determine the number-average molecular weight of polymer samples, corroborating results obtained from GPC. researchgate.net

¹³C NMR: Due to its broader spectral range, ¹³C NMR is particularly valuable for determining the tacticity of polymers—the stereochemical arrangement of monomer units along the polymer chain. researchgate.net Analysis of poly(α-methylstyrene) by ¹³C NMR has shown that the Bernoullian statistics model provides a superior fit for the assigned monomer sequence compared to the 1st-order Markov model. researchgate.net Such studies have indicated a higher degree of racemic addition in certain synthesized poly(α-methylstyrene) samples. researchgate.net

The combination of ¹H and ¹³C NMR, along with 2D NMR techniques, allows for a comprehensive analysis of polymer microstructure, including monomer sequence, tacticity, and the identification of end groups, which is crucial for understanding polymerization mechanisms.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and analyze electronic conjugation within the molecules.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of poly(α-methylstyrene) displays characteristic absorption bands that confirm its structure. researchgate.net Key peaks include those corresponding to out-of-plane C-H bending vibrations, C-C stretching in aromatic and aliphatic groups, and aromatic C-H stretching. researchgate.net

Table 2: Characteristic IR Absorption Bands for Poly(α-methylstyrene)

Wavenumber (cm⁻¹) Assignment
657.30, 697.92, 758.88 Out-of-plane C-H bending vibration
1029.23, 1084.59 C-C aromatic and aliphatic

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. The positional isomers of methylstyrene (2-, 3-, and 4-methylstyrene) exhibit unique UV absorbance spectra. vuvanalytics.com This spectral uniqueness is advantageous because even when the isomers co-elute in gas chromatography, their distinct spectra can be used for quantitative deconvolution, a task not possible with mass spectrometry under co-eluting conditions. vuvanalytics.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of methylstyrene isomers through fragmentation analysis. In electron ionization (EI) mass spectrometry, the methylstyrene molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The resulting mass spectrum displays the relative abundance of these ions as a function of their mass-to-charge ratio (m/z).

For methylstyrene (C9H10), the molecular weight is approximately 118 g/mol . nist.gov The mass spectrum of α-methylstyrene, a common isomer, typically shows a prominent molecular ion peak at m/z 118. nist.govmassbank.eu The fragmentation pattern provides valuable structural information. Common fragmentation pathways involve the loss of a methyl group (CH3), resulting in a peak at m/z 103, or the loss of a hydrogen atom, leading to a peak at m/z 117. massbank.euchemguide.co.uklibretexts.org The base peak, which is the most intense peak in the spectrum, is often the molecular ion, indicating its relative stability. researchgate.net Analysis of these fragmentation patterns allows for the differentiation of various methylstyrene isomers and provides insights into their chemical structure. chemguide.co.uklibretexts.org

Table 1: Key Mass Spectrometry Data for α-Methylstyrene

Ionm/zRelative Intensity
[C9H10]+ (Molecular Ion)118High
[C9H9]+117Moderate
[C8H7]+103Moderate
[C7H7]+91Moderate

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Adsorption Geometry

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a surface-sensitive technique that provides detailed information about the orientation and electronic structure of molecules adsorbed on surfaces. bohrium.commit.eduosti.gov By analyzing the absorption of polarized X-rays at the absorption edge of a core-level electron (e.g., carbon K-edge), NEXAFS can determine the orientation of specific chemical bonds within the adsorbed methylstyrene molecule relative to the substrate surface.

Studies on the adsorption of phenylpropene isomers, including trans-β-methylstyrene and α-methylstyrene, on a Cu(111) surface have demonstrated the utility of NEXAFS in determining adsorption geometries. nih.govkau.edu.sahu-berlin.deaip.orgresearchgate.net Theoretical calculations combined with experimental NEXAFS spectra reveal that these isomers bind weakly to the copper surface. nih.govkau.edu.sa The orientation of the molecule is influenced by the interaction between the π-electron system of the aromatic ring and the vinyl group with the substrate. kau.edu.sa For instance, α-methylstyrene and trans-β-methylstyrene tend to adopt a "flat" geometry where the vinyl and phenyl groups are nearly coplanar with the surface. hu-berlin.de In contrast, another isomer, allylbenzene (B44316), adsorbs with its phenyl ring parallel to the surface, but the vinyl group is oriented away from it. hu-berlin.de These differences in adsorption geometry, revealed by NEXAFS, are crucial for understanding the varying reactivity of these isomers in surface-catalyzed reactions, such as epoxidation. kau.edu.sahu-berlin.de

Table 2: Adsorption Geometries of Phenylpropene Isomers on Cu(111) Determined by NEXAFS

IsomerPhenyl Group OrientationVinyl Group Orientation
α-MethylstyreneCo-planar with vinyl groupCo-planar with phenyl group
trans-β-MethylstyreneCo-planar with vinyl groupCo-planar with phenyl group
AllylbenzeneParallel to surfaceDirected away from surface

Fourier Transform Microwave Spectroscopy for Conformational Studies and Torsional Parameters

Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution spectroscopic technique that provides precise information about the rotational constants, conformational structures, and internal dynamics of molecules in the gas phase. aip.orgresearchgate.netresearchgate.netsns.it For methylstyrene isomers, FTMW spectroscopy can distinguish between different conformers and determine their relative energies and the potential energy barriers to internal rotation, particularly of the methyl group. aip.org

A study of 3-methylstyrene (B89682) using FTMW spectroscopy under supersonic jet-cooled conditions identified two stable conformers: cis and trans. aip.org In the cis conformer, the vinyl group is oriented towards the methyl group, while in the trans conformer, it is positioned away from it. aip.org The energy difference between these two conformers was found to be very small, with the cis conformer being slightly lower in energy. aip.org The high resolution of FTMW spectroscopy also allows for the analysis of quantum tunneling effects arising from the internal rotation of the methyl group. aip.org This analysis yields precise values for the torsional barrier heights (V3), which were determined to be significantly different for the cis and trans conformers of 3-methylstyrene. aip.org Such detailed conformational and torsional information is essential for understanding the molecule's potential energy surface and its dynamic behavior. flinders.edu.audtic.mil

Table 3: Torsional Parameters for 3-Methylstyrene Conformers from FTMW Spectroscopy aip.org

ConformerV3 Barrier (cm⁻¹)Relative Energy (cm⁻¹)
cis-3-Methylstyrene30.66880
trans-3-Methylstyrene11.03882.1

Thermal Analysis Techniques for Kinetic and Polymerization Studies

Differential Scanning Calorimetry (DSC) for Reaction Enthalpy and Glass Transition Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. libretexts.org It is widely used to study thermal transitions such as the glass transition temperature (Tg) of polymers and to determine the thermodynamics and kinetics of polymerization reactions. netzsch.comresearchgate.net

For poly(methylstyrene), DSC is employed to determine its glass transition temperature, which is a critical property defining its physical state and mechanical properties. The Tg of poly(α-methylstyrene) has been reported to be around 177 °C. polymersource.ca DSC can also be used to investigate the kinetics of methylstyrene polymerization. nih.gov By measuring the heat released during the exothermic polymerization process, the reaction enthalpy (ΔH) can be quantified. netzsch.comnih.govepa.gov Studies comparing the polymerization of styrene (B11656) and its derivatives, like α-methylstyrene and trans-β-methylstyrene, have used DSC to evaluate their thermal kinetics. nih.govepa.gov These analyses provide valuable data on the exothermic behavior and potential hazards associated with the polymerization of these monomers at elevated temperatures. nih.gov The effect of molecular weight on the glass transition temperature of polymers like polystyrene and its derivatives has also been extensively studied using DSC. tandfonline.comtandfonline.comhitachi-hightech.com

Table 4: Thermal Properties of Poly(α-methylstyrene) from DSC

PropertyValue
Glass Transition Temperature (Tg)~177 °C polymersource.ca
PolymerizationExothermic nih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Kinetics

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. thermalsupport.com It is primarily used to evaluate the thermal stability of materials and to study their decomposition kinetics. scirp.orgresearchgate.net

For poly(methylstyrene), TGA is used to determine its decomposition temperature and to understand the mechanism of its thermal degradation. scirp.orgtandfonline.comresearchgate.net Studies on poly(p-methylstyrene) have shown that its thermal decomposition occurs in a single step. scirp.orgresearchgate.net The degradation temperature is dependent on the heating rate; as the heating rate increases, the decomposition shifts to higher temperatures. scirp.orgresearchgate.net For example, at a heating rate of 10 °C/min, the main degradation of poly(α-methylstyrene) occurs between approximately 302 °C and 343 °C. researchgate.net The molecular weight of the polymer also influences its thermal stability, with higher molecular weight poly(α-methylstyrene) generally exhibiting lower decomposition temperatures. researchgate.net Kinetic analysis of TGA data, using methods like the Flynn-Wall-Ozawa method, allows for the determination of activation energies for the decomposition process, providing further insight into the degradation mechanism. scirp.org

Table 5: TGA Decomposition Data for Poly(α-methylstyrene) at 10 °C/min Heating Rate researchgate.net

ParameterTemperature (°C)
Main Degradation Range302.79 - 343.10
Temperature of Maximum Weight Loss Rate325.85

Theoretical and Computational Chemistry Approaches to Methylstyrene Isomers

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to investigating the electronic structure and properties of methylstyrene isomers. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its energy, geometry, and various spectroscopic properties.

Computational studies have been instrumental in determining the relative stabilities and preferred geometries of methylstyrene isomers and their reaction intermediates. For instance, calculations on 3-methylstyrene (B89682) have identified two stable conformers, cis and trans, based on the orientation of the vinyl group relative to the methyl group. aip.org The energy difference between these two conformers is very small, calculated to be only 2.1 cm⁻¹, with the cis conformer being slightly lower in energy. aip.org

Ab initio and DFT methods are also employed to study the geometries of these isomers. For 4-methylstyrene (B72717), MP2 ab initio calculations have successfully supported the staggered conformations of the methyl group determined from experiments, whereas Hartree-Fock calculations were less successful. aip.org The examination of various toluenium isomers, which are related reaction intermediates, has shown that while the position of the methyl group has a minor impact on hyperconjugation strength, the para form is the most stable isomer. nih.gov

Isomer/ConformerComputational MethodRelative Energy (cm⁻¹)Key Geometric FeaturesReference
cis-3-MethylstyreneB3LYP-D3BJ/Def2TZVP0Vinyl group oriented toward the methyl group aip.org
trans-3-MethylstyreneB3LYP-D3BJ/Def2TZVP2.1Vinyl group oriented away from the methyl group aip.org
4-MethylstyreneMP2-Staggered methyl group conformation aip.org

Potential energy surfaces (PES) are multidimensional surfaces that describe the potential energy of a system as a function of its geometric coordinates. fiveable.me Mapping the PES is crucial for understanding chemical reactions, as it allows for the identification of the most probable reaction pathways, which correspond to the minimum energy path connecting reactants to products. fiveable.mesciepub.com

Transition states, which are saddle points on the PES, represent the highest energy point along a reaction pathway and are critical for determining reaction rates. fiveable.meresearchgate.net Computational methods are used to locate these transition states and to trace the intrinsic reaction coordinate (IRC) to confirm that a given transition state connects the desired reactants and products. researchgate.net For complex reactions, automatic PES exploration methods are being developed to discover novel reaction pathways without predefined knowledge, which can be accelerated using techniques like reactive molecular dynamics simulations. chemrxiv.org While specific PES maps for all methylstyrene isomer reactions are not detailed in the provided context, the general approach involves calculating the energy of the system at various geometries to identify stable intermediates and the transition states that connect them. researchgate.netresearchgate.net

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation. For 3-methylstyrene, DFT calculations have been used to determine rotational and torsional parameters that show good agreement with experimental values obtained from Fourier transform microwave spectroscopy. aip.org Similarly, for 4-methylstyrene, ab initio calculations at the B3LYP and MP2 levels of theory have been used to analyze its rotationally resolved spectrum. aip.org This comparison between calculated and experimental spectra is a powerful tool for assigning spectral features and refining the understanding of molecular structure and dynamics. aip.orgresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system by solving the classical equations of motion for its atoms. researchgate.net This technique is particularly useful for studying the dynamic behavior of large systems, such as polymers.

Reactive molecular dynamics (MD) simulations, using force fields like ReaxFF, have been employed to investigate the thermal decomposition of poly(α-methylstyrene). nih.gov These simulations can reveal the initiation mechanisms of pyrolysis, which primarily involve the cleavage of the carbon-carbon backbone, followed by depolymerization reactions. nih.gov By running simulations at various temperatures, it is possible to analyze the influence of temperature on the evolution of products and determine kinetic parameters like activation energy. nih.govmdpi.com Standard MD simulations are also used to understand the structural and dynamic behavior of polymers under different conditions. researchgate.nettue.nl

Modeling of Polymerization Processes (e.g., Moment Equations)

The modeling of polymerization processes is essential for reactor design, operation, and control. The method of moments is a mathematical technique used extensively to model the evolution of polymer properties, such as average molecular weights, during polymerization. drexel.edumdpi.com This method involves deriving rate equations for the moments of the chain-length distribution of the polymer chains. drexel.eduresearchgate.net

While specific models for methylstyrene polymerization are not detailed, the principles are similar to those for styrene (B11656) polymerization. scielo.br These models account for various reactions, including initiation, propagation, termination, and chain transfer. drexel.edu For complex systems like miniemulsion polymerization, compartmentalization models based on Smith-Ewart and moment equations are used to describe the distribution of species within the polymer particles. mdpi.com These kinetic models are crucial for predicting how process conditions affect the final polymer properties. scielo.br

Conformational Analysis and Torsional Barriers (e.g., Methyl Torsion, Quantum Tunneling)

The internal rotation of the methyl group in methylstyrene isomers is a key area of study, as it influences the molecule's structure, spectroscopy, and dynamics.

In 4-methylstyrene, the torsional potential of the methyl group has been investigated both experimentally and theoretically. The potential is primarily threefold symmetric, arising from the interaction of the vinyl group and the adjacent ring π bond. aip.org Natural bond orbital (NBO) analysis has shown that while local delocalization interactions are sixfold symmetric, the threefold structural energy is the dominant term that creates the rotational barrier. aip.org

For 3-methylstyrene, significant quantum tunneling splitting has been observed due to the low-barrier internal rotation of the methyl group. aip.org The V₃ barrier, which represents the threefold rotational barrier, was determined to be significantly different for the two conformers.

ConformerV₃ Barrier (cm⁻¹)Reference
cis-3-Methylstyrene30.6688(87) aip.org
trans-3-Methylstyrene11.0388(88) aip.org

This difference highlights the sensitivity of the methyl torsion to the local molecular environment. At low temperatures, methyl groups can act as hindered quantum rotors, and their rotational quantum tunneling is highly sensitive to these local interactions. researchgate.netnih.gov The study of methyl torsion provides fundamental insights into large amplitude motions in molecules and the nature of potential barriers. ias.ac.in

Advanced Material Science Applications Rooted in Methylstyrene Isomer Chemistry

Design and Synthesis of Specialty Polymers and Resins with Tailored Properties

The strategic incorporation of methylstyrene isomers into polymer chains allows for the fine-tuning of material properties. This is particularly evident in the synthesis of polymers for applications demanding high heat resistance, specialized optical functions, and complex nanostructures.

High Heat Resistance Styrenic Polymers and Copolymers

A significant application of methylstyrene isomers lies in the formulation of styrenic polymers with improved thermal stability compared to standard polystyrene. The introduction of a methyl group on the styrene (B11656) ring, particularly in the alpha position (alpha-methylstyrene), results in a polymer with a higher glass transition temperature (Tg). The glass transition temperature is a critical parameter where an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. specialchem.comprotolabs.com A higher Tg is indicative of a material's ability to maintain its structural integrity and mechanical properties at elevated temperatures.

Poly(alpha-methylstyrene) (PαMS) is noted for its increased thermal stability, which is a key attribute for its use as a heat-resistant modifier in other polymers. ineos-styrolution.com For instance, copolymers of alpha-methylstyrene (B127712) and acrylonitrile (B1666552) (AMSAN) are utilized to enhance the heat resistance of compounds like polyvinyl chloride (PVC). ineos-styrolution.com The thermal properties of PαMS, including its Tg, can be influenced by factors such as molecular weight. tandfonline.compolymersource.ca

Research has shown that the Tg of poly(methylstyrene) varies depending on the isomer used. For example, poly(3-methylstyrene) and poly(4-methylstyrene) both have a reported glass transition temperature of 97°C. sigmaaldrich.com Copolymers incorporating alpha-methylstyrene are also developed for applications requiring resistance to distortion at high temperatures. nih.gov However, the polymerization of alpha-methylstyrene can be challenging due to its low ceiling temperature (approximately 60°C), which can limit the attainment of high molecular weights and, consequently, the maximum achievable heat resistance in homopolymers. justia.com

Glass Transition Temperatures (Tg) of Methylstyrene-Based Polymers

PolymerGlass Transition Temperature (Tg)Reference
Poly(alpha-methylstyrene)~177°C polymersource.ca
Poly(3-methylstyrene)97°C sigmaaldrich.com
Poly(4-methylstyrene)97°C sigmaaldrich.com

Polymeric Materials for Specific Optical or Scintillation Applications

Poly(vinyltoluene) (PVT), derived from a mixture of methylstyrene isomers, is a cornerstone material in the field of plastic scintillators. These materials are crucial for detecting ionizing radiation in various applications, including national security and high-energy physics. When subjected to gamma rays or neutrons, PVT scintillates, emitting light that can be detected and analyzed. psu.edu The performance of these detectors is intrinsically linked to the mechanical and thermal stability of the PVT matrix. psu.edu

The synthesis of PVT for these applications often involves the use of vinyltoluene monomers, a crosslinking agent like divinylbenzene (B73037) (DVB), and an initiator. psu.edu The optical clarity and light yield of the resulting polymer are paramount for efficient scintillation. The chemical structure of the methylstyrene isomers contributes to the polymer's ability to efficiently transfer energy from ionizing radiation to produce detectable light.

Nanostructured Polymeric Systems (e.g., Polyimide Nanofoams)

While direct large-scale application of methylstyrene isomers in polyimide nanofoams is an area of ongoing research, the principles of using thermally labile polymers to create nanostructures are well-established. Poly(alpha-methylstyrene), for example, is known for its clean thermal degradation, depolymerizing back to its monomer at elevated temperatures. tandfonline.com This property makes it a candidate as a sacrificial material in the fabrication of nanostructured systems.

In the context of polyimide nanofoams, a blend of a polyimide with a thermally degradable polymer like PαMS could be created. Subsequent heating would cause the PαMS to decompose and diffuse out of the polyimide matrix, leaving behind nano-sized pores. The molecular weight of the PαMS can be tailored to control the degradation temperature, offering a pathway to influence the final foam morphology. tandfonline.com

Elucidation of Structure-Property Relationships in Methylstyrene-Based Polymers

The relationship between the isomeric structure of methylstyrene and the resulting polymer's properties is a key area of study. The position of the methyl group on the benzene (B151609) ring (ortho, meta, or para) or on the vinyl group (alpha) has a profound impact on the polymer's thermal and mechanical characteristics.

The alpha-methyl group in poly(alpha-methylstyrene) creates steric hindrance that restricts chain mobility, leading to a significantly higher glass transition temperature compared to polystyrene or poly(vinyltoluene). polymersource.ca This steric effect is also responsible for the lower ceiling temperature of PαMS, making it prone to depolymerization at temperatures where polystyrene remains stable. kyoto-u.ac.jp

In the case of vinyltoluene (a mix of meta- and para-methylstyrene), the methyl group on the ring influences properties such as stiffness and thermal stability, though less dramatically than an alpha-methyl group. psu.edu Studies on polyvinyl toluene (B28343) (PVT) have investigated how factors like thermal aging and crosslinking density affect its mechanical properties, such as the modulus of elasticity and the glass transition temperature. psu.edu Increasing the crosslinking density, for example by increasing the amount of divinylbenzene, can further enhance the thermal properties of the PVT resin. psu.edu

Impact of Methyl Group Position on Polymer Properties

Monomer IsomerKey Structural FeaturePrimary Effect on Polymer Properties
alpha-MethylstyreneMethyl group on the vinyl side chainIncreases steric hindrance, significantly raises Tg, lowers ceiling temperature.
vinyltoluene (meta/para-Methylstyrene)Methyl group on the aromatic ringModerately increases thermal stability and stiffness compared to polystyrene.

Future Directions in Polymer Design and Functional Material Development from Methylstyrene Isomers

The versatility of methylstyrene isomers continues to present opportunities for the development of novel functional materials. Future research is likely to focus on several key areas. The synthesis of novel copolymers that incorporate methylstyrene to achieve a precise balance of thermal, mechanical, and optical properties is a promising avenue. For example, creating copolymers that combine the high heat resistance of alpha-methylstyrene with the processability of other monomers could lead to new engineering plastics. justia.com

Furthermore, the use of methylstyrene-based polymers in advanced composites and blends is an area of active interest. Their compatibility with other polymer systems and their ability to modify properties like viscosity and adhesion make them valuable components in complex formulations, such as pressure-sensitive adhesives. wikipedia.org The development of well-defined, degradable vinyl copolymers using monomers structurally analogous to styrene also points to new possibilities for creating materials with tunable thermal responses for applications like triggered drug release. nih.gov As the demand for high-performance, tailored materials grows, the unique chemistry of methylstyrene isomers will continue to be a valuable tool for polymer scientists and material engineers.

Q & A

Q. How can researchers determine the isomer composition in a mixture of methylstyrene isomers?

Methodological Answer: Isomer composition can be characterized using chromatographic techniques such as Gel Permeation Chromatography (GPC) for quantifying α-methylstyrene concentrations by analyzing peak symmetry and integrating half-peak areas . Thin-Layer Chromatography (TLC) is another effective method for separating isomers, as demonstrated in biliverdin isomer analysis, which can be adapted for methylstyrene systems . Nuclear Magnetic Resonance (NMR) spectroscopy may supplement these techniques by providing structural confirmation of isomers.

Q. What are the key considerations when designing experiments to study the physical properties of mixed methylstyrene isomers?

Methodological Answer: Critical variables include temperature, solvent selection, and catalyst presence. For example, thermal degradation studies require controlled heating to avoid unintended side reactions (e.g., decomposition to toluene or ethylbenzene) . Solvent choice (e.g., methylcyclohexane) must account for interactions with catalysts, as seen in aromatization reactions . Additionally, ensure proper storage conditions to prevent polymerization under extreme heat or light, as outlined in chemical handling guidelines .

Advanced Research Questions

Q. How can mixed-methods research design be applied to investigate the copolymerization kinetics of α-methylstyrene with other monomers?

Methodological Answer: A mixed-methods approach integrates quantitative kinetic data (e.g., reaction rates, molecular weight distributions) with qualitative mechanistic insights. For instance, copolymerization with methyl methacrylate can be modeled using software to simulate reactivity ratios and glass transition temperatures (Tg), validated against experimental data . Concurrently, qualitative analysis via spectroscopic techniques (e.g., FTIR) can identify intermediate species. This dual approach addresses both "how much" (quantitative) and "why" (qualitative) questions, aligning with mixed-methods frameworks .

Q. What methodologies are effective in resolving conflicting data on the thermal degradation pathways of α-methylstyrene isomers?

Methodological Answer: Conflicting degradation data can be reconciled by combining statistical analysis of product distributions (e.g., toluene vs. styrene yields) with mechanistic studies. For example, catalytic β-cleavage pathways on Al₂O₃–Cr catalysts can be quantified via gas chromatography (quantitative), while spectroscopic methods (e.g., mass spectrometry) identify intermediate allylic species . Mixed-methods triangulation ensures robustness, as inconsistent patterns in one dataset are cross-verified with another .

Q. How can computational modeling and experimental data be integrated to predict copolymer properties in α-methylstyrene systems?

Methodological Answer: Computational tools (e.g., kinetic Monte Carlo simulations) can predict copolymer microstructure and molecular weight distributions based on reactivity ratios and equilibrium constants . Experimental validation involves synthesizing copolymers under controlled conditions (e.g., using azobisisobutyronitrile (AIBN) initiators at 50–80°C) and comparing predicted vs. observed Tg values . This iterative process aligns with mixed-methods principles, where quantitative simulations guide qualitative interpretations of material behavior .

Q. What strategies are recommended for studying the impact of initiators on the polymerization mechanisms of methylstyrene isomers?

Methodological Answer: A sequential mixed-methods design is ideal. First, quantitative analysis (e.g., gravimetry, GPC) measures polymerization rates and molecular weights across initiators like sodium anthracene or lithium naphthalene . Second, qualitative techniques (e.g., electron paramagnetic resonance (EPR)) probe radical intermediates formed during initiation. Justification for initiator selection should reference literature on ionic catalysts and their equilibrium constants .

Methodological Frameworks

How should researchers formulate mixed-methods questions to address both structural and kinetic aspects of methylstyrene isomer systems?

Methodological Answer: Develop an overarching question that combines quantitative and qualitative sub-questions. For example:

  • Quantitative: "What is the relationship between initiator concentration and copolymer molecular weight?"
  • Qualitative: "How do initiator-alkyl interactions influence radical formation mechanisms?" The integration of these questions ensures comprehensive insights, as advocated in mixed-methods research guidelines .

Q. What are the challenges in applying mixed-methods designs to isomer-specific reaction studies?

Methodological Answer: Key challenges include:

  • Data complexity: Managing large datasets from chromatography (quantitative) and spectral analysis (qualitative) requires robust software tools .
  • Skill diversification: Researchers must master both kinetic modeling (e.g., Arrhenius plots) and mechanistic spectroscopy .
  • Time constraints: Sequential designs (e.g., quantitative → qualitative) prolong timelines but enhance validity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.